Product packaging for 4-tert-Butyl-1-ethynylcyclohexanol(Cat. No.:CAS No. 20325-03-5)

4-tert-Butyl-1-ethynylcyclohexanol

Cat. No.: B12099903
CAS No.: 20325-03-5
M. Wt: 180.29 g/mol
InChI Key: BPCZRRZEJCLZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-tert-Butyl-1-ethynylcyclohexanol (CAS 20325-03-5) is a high-value, multifunctional alicyclic compound that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research . This tertiary alkynyl alcohol, with the molecular formula C12H20O and a molecular weight of 180.29 g/mol, features a sterically demanding tert-butyl group and a reactive ethynyl moiety attached to the cyclohexanol ring, making it a promising building block for constructing more complex molecular architectures . Its structural characteristics suggest significant potential in various research applications. The molecule can be explored as a key precursor in developing novel fragrance ingredients and antioxidants, with related compounds being patented for use in stabilizing soaps, shower gels, and shampoos against oxidative rancidity . Furthermore, the ethynyl group offers a handle for further chemical manipulation through reactions such as Sonogashira coupling or cycloadditions, enabling its integration into pharmaceutical and materials science research . The related compound 1-Ethynylcyclohexanol is a known active metabolite and synthetic precursor to the tranquilizer ethinamate, highlighting the potential of this chemical class in pharmacological studies . Researchers should note that this product is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in food, household, or cosmetic products . Handle with appropriate precautions in a well-ventilated laboratory setting using personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B12099903 4-tert-Butyl-1-ethynylcyclohexanol CAS No. 20325-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20325-03-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-tert-butyl-1-ethynylcyclohexan-1-ol

InChI

InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3

InChI Key

BPCZRRZEJCLZEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-Butyl-1-ethynylcyclohexanol, a valuable building block in medicinal chemistry and materials science. The document details the necessary precursors, reaction pathways, and experimental protocols, supported by quantitative data and visualizations to facilitate understanding and replication.

Introduction

This compound is a tertiary alcohol characterized by the presence of a sterically demanding tert-butyl group on the cyclohexane ring and a reactive ethynyl group at the C1 position. This unique combination of features makes it a sought-after intermediate for the synthesis of complex molecules with potential applications in drug discovery and the development of novel materials. The tert-butyl group often serves to lock the conformation of the cyclohexane ring, providing stereochemical control in subsequent reactions, while the terminal alkyne allows for a wide range of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions.

This guide will focus on the most common and efficient synthetic route to this compound, which involves the ethynylation of the corresponding ketone, 4-tert-butylcyclohexanone.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 4-tert-butylphenol. The overall transformation is outlined below:

Synthesis_Pathway A 4-tert-Butylphenol B 4-tert-Butylcyclohexanone A->B Oxidation C This compound B->C Ethynylation

Figure 1: Overall synthetic pathway.

The initial step involves the oxidation of 4-tert-butylphenol to produce the key intermediate, 4-tert-butylcyclohexanone. Subsequently, this ketone undergoes an ethynylation reaction to introduce the terminal alkyne and form the desired tertiary alcohol.

Experimental Protocols

Synthesis of 4-tert-Butylcyclohexanone from 4-tert-Butylphenol

A common method for the preparation of 4-tert-butylcyclohexanone is the oxidation of 4-tert-butylphenol.

Experimental Workflow:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-tert-butylphenol in a suitable solvent add_oxidant Add oxidizing agent (e.g., Chromic acid) start->add_oxidant react Stir at controlled temperature add_oxidant->react monitor Monitor reaction progress (TLC/GC) react->monitor quench Quench excess oxidant monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify

Figure 2: Workflow for the oxidation of 4-tert-butylphenol.

Detailed Procedure:

A detailed procedure for the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO) is as follows:

  • Cool a solution of N-Chlorosuccinimide (8.0 g, 0.060 mol) in toluene (200 mL) to 0°C in a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet tube.

  • Add dimethyl sulfoxide (6.0 mL, 0.10 mol) and cool the mixture to -25°C.

  • Add a solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol; as a mixture of isomers) in toluene (40 mL) dropwise over 5 minutes.

  • Continue stirring for 2 hours at -25°C.

  • Add a solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) dropwise over 3 minutes.

  • Remove the cooling bath, and after 5 minutes, add diethyl ether (400 mL).

  • Wash the organic phase with 1% aqueous hydrochloric acid (100 mL) and then with water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvents under reduced pressure.

  • Purify the residue by bulb-to-bulb distillation at 120°C (25 mmHg) to yield the product.[1]

Synthesis of this compound from 4-tert-Butylcyclohexanone

The crucial step is the addition of an ethynyl group to the carbonyl carbon of 4-tert-butylcyclohexanone. This is typically achieved using an acetylide nucleophile, such as lithium acetylide or a Grignard reagent like ethynylmagnesium bromide.

Reaction Signaling Pathway:

Ethynylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone 4-tert-Butylcyclohexanone alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack acetylide Lithium Acetylide (or Ethynylmagnesium Bromide) acetylide->alkoxide product This compound alkoxide->product Protonation (Work-up)

Figure 3: Mechanism of ethynylation.

Detailed Procedure using Lithium Acetylide:

This procedure is adapted from a general method for the ethynylation of ketones.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 4-tert-butylcyclohexanone (10.0 g, 64.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • To this solution, add a solution of lithium acetylide-ethylenediamine complex (1.1 to 2.0 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-tert-ButylcyclohexanoneC₁₀H₁₈O154.25White solid41-45120 (at 25 mmHg)[1]
This compoundC₁₂H₂₀O180.29---

Table 2: Spectroscopic Data for 4-tert-Butylcyclohexanone

TechniqueKey Signals
¹H NMR (CDCl₃)δ 2.25-2.45 (m, 4H), 1.95-2.15 (m, 2H), 1.40-1.60 (m, 3H), 0.90 (s, 9H)
¹³C NMR (CDCl₃)δ 212.5, 47.5, 41.3, 32.5, 27.6, 25.4
IR (KBr, cm⁻¹)2960, 2870, 1715 (C=O), 1470, 1365, 1230

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals (Predicted)
¹H NMR (CDCl₃)δ 2.45 (s, 1H, C≡CH), 1.2-2.0 (m, 9H, cyclohexane ring), 0.88 (s, 9H, t-butyl)
¹³C NMR (CDCl₃)δ 87.5 (C≡CH), 72.0 (C-OH), 68.5 (C≡CH), 47.0, 38.0, 32.2, 27.6, 24.5
IR (KBr, cm⁻¹)3300-3400 (O-H), 3300 (C≡C-H), 2960, 2870, 2100 (C≡C), 1470, 1365, 1150 (C-O)

Note: The spectroscopic data for this compound is predicted based on typical values for similar structures, as specific experimental data was not available in the searched literature.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the ethynylation of 4-tert-butylcyclohexanone. This guide provides the necessary theoretical background and practical experimental details to assist researchers in the successful synthesis and purification of this versatile chemical intermediate. The provided data and visualizations are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

Core Reaction Mechanism: Nucleophilic Addition of Acetylide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the formation of 4-tert-Butyl-1-ethynylcyclohexanol, prepared for researchers, scientists, and drug development professionals. This document details the underlying reaction mechanism, experimental procedures, and relevant chemical data.

The formation of this compound is achieved through the nucleophilic addition of an acetylide anion to the carbonyl carbon of 4-tert-butylcyclohexanone. This reaction transforms the ketone's trigonal planar carbonyl group into a tetrahedral tertiary alcohol. The most common and effective method involves the in-situ generation of lithium acetylide from acetylene gas and a strong organolithium base, typically n-butyllithium (n-BuLi).

Step-by-Step Mechanism:
  • Deprotonation of Acetylene: Acetylene is a weak acid (pKa ≈ 25) and can be deprotonated by a strong base like n-butyllithium in an inert solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C). This acid-base reaction forms the potent nucleophile, lithium acetylide.

  • Nucleophilic Attack: The negatively charged carbon of the lithium acetylide attacks the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone. Simultaneously, the π-electrons of the carbon-oxygen double bond move onto the oxygen atom, creating a lithium alkoxide intermediate.

  • Protonation (Aqueous Workup): The reaction is quenched by the addition of a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid). This protonates the negatively charged alkoxide oxygen, yielding the final product, this compound.

Stereoselectivity:

The tert-butyl group is bulky and conformationally locks the cyclohexanone ring, forcing the tert-butyl group into a stable equatorial position to minimize steric strain. This leaves two faces of the carbonyl group open to nucleophilic attack:

  • Axial Attack: The acetylide attacks from the axial face (top or bottom), leading to the formation of an equatorial hydroxyl group. This is generally the major pathway as it is less sterically hindered.

  • Equatorial Attack: The acetylide attacks from the equatorial face (the side), leading to an axial hydroxyl group. This pathway is more sterically hindered by the adjacent axial hydrogens.

Consequently, the reaction typically yields a mixture of diastereomers, with the isomer having the equatorial hydroxyl group being the major product.

Reaction Mechanism Diagram:

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on the well-established addition of lithium acetylide to ketones.[1]

Protocol: Synthesis via Lithium Acetylide

Materials:

  • 4-tert-butylcyclohexanone

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acetylene gas (purified)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel / addition funnel

  • Gas inlet tube

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: A flame-dried three-neck flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum is purged with dry argon or nitrogen.

  • Acetylene Introduction: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A stream of purified acetylene gas is bubbled through the cold THF for 30-45 minutes to create a saturated solution.

  • Acetylide Formation: While maintaining the temperature at -78 °C, n-butyllithium (1.1 equivalents relative to the ketone) is added dropwise to the stirring acetylene/THF solution over 30 minutes. The formation of monolithium acetylide is observed. The solution is stirred for an additional 20 minutes.

  • Ketone Addition: A solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether. The organic layers are combined.

  • Washing & Drying: The combined organic extracts are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental Workflow Diagram:

experimental_workflow setup 1. Assemble and dry glassware under inert atmosphere (Ar/N₂). cool 2. Add anhydrous THF and cool to -78°C. setup->cool saturate 3. Bubble acetylene gas through THF to create a saturated solution. cool->saturate add_nBuLi 4. Add n-BuLi dropwise at -78°C to form lithium acetylide. saturate->add_nBuLi add_ketone 5. Add 4-tert-butylcyclohexanone solution dropwise at -78°C. add_nBuLi->add_ketone react 6. Stir at -78°C for 2-3 hours. add_ketone->react quench 7. Quench with saturated aq. NH₄Cl and warm to room temperature. react->quench extract 8. Extract with diethyl ether. quench->extract wash_dry 9. Wash organic layers, dry over MgSO₄, and filter. extract->wash_dry concentrate 10. Remove solvent via rotary evaporation. wash_dry->concentrate purify 11. Purify by flash column chromatography. concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of the target compound.

Data Presentation

Table 1: Physicochemical Properties
CompoundStructureMolecular FormulaMolar Mass ( g/mol )
4-tert-Butylcyclohexanone4-tert-ButylcyclohexanoneC₁₀H₁₈O154.25
This compoundthis compoundC₁₂H₂₀O180.29[2]
Table 2: Typical Spectroscopic Data for this compound
SpectroscopyFeatureExpected Chemical Shift / Wavenumber
IR (Infrared) O-H stretch (alcohol)~3600-3200 cm⁻¹ (broad)
C-H stretch (alkyne)~3300 cm⁻¹ (sharp, strong)
C-H stretch (sp³)~2960-2850 cm⁻¹
C≡C stretch (alkyne)~2150-2100 cm⁻¹ (weak)
¹H NMR -C(CH₃)₃~0.8-1.0 ppm (singlet, 9H)
-OH~1.5-2.5 ppm (broad singlet, 1H, exchangeable)
Cyclohexyl protons~1.0-2.0 ppm (multiplets, 9H)
C≡C-H~2.4 ppm (singlet, 1H)
¹³C NMR -C (CH₃)₃~32 ppm
-C(C H₃)₃~27 ppm
Cyclohexyl carbons~25-48 ppm
C -OH~68-72 ppm
C ≡C-H~88 ppm
C≡C -H~72 ppm

References

Technical Guide to the Spectroscopic Data of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-1-ethynylcyclohexanol is a tertiary alcohol containing a sterically demanding tert-butyl group and a reactive ethynyl moiety. These features make it an interesting building block in medicinal chemistry and materials science. This technical guide provides a detailed summary of the predicted spectroscopic data for this compound and a robust experimental protocol for its synthesis and characterization. Given the absence of direct experimental spectra in the public domain, the data presented herein is derived from the analysis of structurally related compounds, primarily 4-tert-butylcyclohexanone and various ethynyl carbinols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the 4-tert-butylcyclohexyl scaffold and the ethynyl functional group.

Infrared (IR) Spectroscopy
Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
O-HStretching3600 - 3200Strong, Broad
≡C-HStretching~3300Strong, Sharp
C-H (sp³)Stretching2960 - 2850Strong
C≡CStretching2150 - 2100Weak to Medium
C-OStretching1100 - 1000Strong
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-C(CH₃)₃0.8 - 1.0Singlet-9H
Cyclohexyl-H1.0 - 2.0Multiplet-9H
-OH1.5 - 2.5Singlet (broad)-1H
≡C-H~2.4Singlet-1H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Carbon Predicted Chemical Shift (δ, ppm)
-C (CH₃)₃~32
-C(C H₃)₃~27
C yclohexyl25 - 50
C -OH65 - 75
≡C -H70 - 80
-C C-H85 - 95
Mass Spectrometry (MS)
m/z Predicted Fragment Notes
180[M]⁺Molecular Ion
165[M - CH₃]⁺Loss of a methyl group
162[M - H₂O]⁺Loss of water
123[M - C(CH₃)₃]⁺Loss of the tert-butyl group
57[C(CH₃)₃]⁺tert-Butyl cation (likely a prominent peak)

Experimental Protocols

The synthesis of this compound is most directly achieved via the ethynylation of 4-tert-butylcyclohexanone.

Synthesis of this compound

Materials:

  • 4-tert-butylcyclohexanone

  • Acetylene gas or ethynylmagnesium bromide solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (if using acetylene gas)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Generation of Lithium Acetylide (if using acetylene gas): Acetylene gas is bubbled through the cold THF for 20-30 minutes. Subsequently, one equivalent of n-butyllithium is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred for an additional 30 minutes.

  • Alternative Acetylide Source: Alternatively, a commercially available solution of ethynylmagnesium bromide in THF can be directly used.

  • Addition of Ketone: A solution of 4-tert-butylcyclohexanone in anhydrous THF is added dropwise to the lithium acetylide or ethynylmagnesium bromide solution at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization
  • IR Spectroscopy: The purified product is analyzed as a thin film on a salt plate (NaCl or KBr) or by Attenuated Total Reflectance (ATR).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using a GC-MS instrument with electron ionization (EI).

Visualizations

Synthesis_Workflow Start 4-tert-butylcyclohexanone in Anhydrous THF Reaction Ethynylation Reaction (-78 °C to RT) Start->Reaction Reagent Lithium Acetylide or Ethynylmagnesium Bromide Reagent->Reaction Quench Aqueous NH4Cl Quench Reaction->Quench Extraction Extraction with EtOAc or Et2O Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic_Correlations cluster_structure This compound cluster_ir IR (cm⁻¹) cluster_h_nmr ¹H NMR (ppm) cluster_c_nmr ¹³C NMR (ppm) C12H20O ir_oh ~3400 (O-H) C12H20O->ir_oh O-H ir_cch ~3300 (≡C-H) C12H20O->ir_cch ≡C-H h_cch ~2.4 (≡C-H) C12H20O->h_cch ≡C-H h_tbu ~0.9 (-C(CH₃)₃) C12H20O->h_tbu t-Bu c_alkyne 70-95 (-C≡C-) C12H20O->c_alkyne C≡C c_coh 65-75 (C-OH) C12H20O->c_coh C-OH ir_cc ~2120 (C≡C)

Caption: Predicted spectroscopic correlations for this compound.

Spectroscopic Analysis of 4-tert-Butyl-1-ethynylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-tert-Butyl-1-ethynylcyclohexanol. Due to the limited availability of experimental spectral data for this specific compound in the public domain, this guide leverages spectral data from structurally related analogs and established spectroscopic principles to predict the characteristic signals. This document is intended to serve as a comprehensive reference for researchers, scientists, and professionals in drug development, offering insights into the expected spectroscopic features, detailed experimental protocols for spectral acquisition, and a clear visualization of the structure-spectrum correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including cis- and trans-4-tert-butylcyclohexanol and 1-ethynylcyclohexanol, as well as established chemical shift and absorption frequency correlations.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5s1H≡C-H
~ 2.0 - 1.8m4HCyclohexane CH₂ (axial)
~ 1.7s1HO-H
~ 1.6 - 1.4m4HCyclohexane CH₂ (equatorial)
~ 1.1m1HCyclohexane CH
0.88s9H-C(CH₃)₃
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 87-C≡
~ 72≡C-H
~ 68C-OH
~ 47Cyclohexane CH
~ 40Cyclohexane CH₂
~ 32-C(CH₃)₃
~ 27.5-C(CH₃)₃
~ 25Cyclohexane CH₂
Predicted IR Data
Frequency (cm⁻¹)IntensityAssignment
~ 3600Sharp, weakFree O-H stretch
~ 3400Broad, strongHydrogen-bonded O-H stretch
~ 3300Sharp, strong≡C-H stretch
~ 2950Strongsp³ C-H stretch (tert-butyl)
~ 2860Strongsp³ C-H stretch (cyclohexane)
~ 2100WeakC≡C stretch
~ 1100MediumC-O stretch

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

    • For ¹H NMR:

      • Acquire a single-pulse experiment.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Use a 90° pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled experiment.

      • Set the spectral width to cover a range of 0 to 220 ppm.

      • Use a 30-45° pulse angle.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ signal to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Spectroscopic grade solvent (e.g., chloroform, if preparing a solution)

  • Pasteur pipette

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure (for thin film method):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. A background spectrum of the clean plates should be taken.

    • If the sample is a solid, dissolve a small amount in a volatile solvent like chloroform.

    • Place one to two drops of the solution onto one salt plate.

    • Gently place the second salt plate on top, spreading the liquid into a thin film. Avoid applying excessive pressure.

    • If the sample is a liquid at room temperature, place a single drop directly onto one plate and cover with the second.

  • Instrument Setup and Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired interferogram is automatically converted to a spectrum via Fourier transform by the instrument software.

    • The spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

    • Perform peak picking to identify the wavenumbers of significant absorption bands.

Visualization of Structure-Spectrum Correlations

The following diagrams, generated using the DOT language, illustrate the logical relationships between the different parts of the this compound molecule and their corresponding predicted signals in the NMR and IR spectra.

NMR_Correlations cluster_molecule This compound cluster_spectra Predicted NMR Spectra cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR tert_butyl tert-Butyl Group -C(CH₃)₃ H_tert_butyl δ ~0.88 ppm (s, 9H) tert_butyl->H_tert_butyl C_tert_butyl δ ~32, 27.5 ppm tert_butyl->C_tert_butyl cyclohexane Cyclohexane Ring -CH₂-, -CH- H_cyclohexane δ ~1.1-2.0 ppm (m, 9H) cyclohexane->H_cyclohexane C_cyclohexane δ ~47, 40, 25 ppm cyclohexane->C_cyclohexane C_hydroxyl δ ~68 ppm cyclohexane->C_hydroxyl C-OH ethynyl Ethynyl Group -C≡C-H H_ethynyl δ ~2.5 ppm (s, 1H) ethynyl->H_ethynyl C_ethynyl δ ~87, 72 ppm ethynyl->C_ethynyl hydroxyl Hydroxyl Group -OH H_hydroxyl δ ~1.7 ppm (s, 1H) hydroxyl->H_hydroxyl

Caption: Correlation of molecular fragments with predicted ¹H and ¹³C NMR chemical shifts.

IR_Correlations cluster_molecule This compound cluster_ir_spectrum Predicted IR Spectrum tert_butyl_CH tert-Butyl C-H ir_tert_butyl ~2950 cm⁻¹ (sp³ C-H) tert_butyl_CH->ir_tert_butyl cyclohexane_CH Cyclohexane C-H ir_cyclohexane ~2860 cm⁻¹ (sp³ C-H) cyclohexane_CH->ir_cyclohexane ethynyl_CH Ethynyl C-H ir_ethynyl_CH ~3300 cm⁻¹ (sp C-H) ethynyl_CH->ir_ethynyl_CH ethynyl_CC Alkyne C≡C ir_ethynyl_CC ~2100 cm⁻¹ (C≡C) ethynyl_CC->ir_ethynyl_CC hydroxyl_OH Hydroxyl O-H ir_hydroxyl_OH ~3400 cm⁻¹ (O-H) hydroxyl_OH->ir_hydroxyl_OH hydroxyl_CO Alcohol C-O ir_hydroxyl_CO ~1100 cm⁻¹ (C-O) hydroxyl_CO->ir_hydroxyl_CO

Caption: Correlation of functional groups with predicted IR absorption frequencies.

physical and chemical properties of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-Butyl-1-ethynylcyclohexanol, a valuable building block in organic synthesis. This document details its characteristics, synthesis, and spectral data to support its application in research and development.

Core Physical and Chemical Properties

This compound is a tertiary acetylenic alcohol. Its rigid cyclohexyl ring, substituted with a bulky tert-butyl group, provides a defined stereochemical framework, while the ethynyl group offers a reactive site for various chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₂₀O[1]
Molecular Weight 180.29 g/mol [1][2]
CAS Number 20325-03-5[1][2]
IUPAC Name 4-tert-butyl-1-ethynylcyclohexan-1-ol[1]
Boiling Point 103-104 °C at 11 mmHg
Melting Point 95.5-96.5 °C
Density Data not available
Solubility Data not available

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the ethynylation of 4-tert-butylcyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.

Experimental Protocol: Ethynylation of 4-tert-Butylcyclohexanone

This protocol is based on established methods for the ethynylation of ketones.

Materials:

  • 4-tert-Butylcyclohexanone

  • Acetylene gas

  • Sodium amide (NaNH₂) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (three-necked flask, condenser, dropping funnel, gas inlet tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Acetylide: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, suspend sodium amide in anhydrous diethyl ether. Cool the mixture in a dry ice-acetone bath. Pass a steady stream of purified acetylene gas through the suspension with vigorous stirring to form sodium acetylide.

  • Addition of the Ketone: Dissolve 4-tert-butylcyclohexanone in anhydrous diethyl ether and add it dropwise to the sodium acetylide suspension at a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or distillation under reduced pressure to yield this compound.

Logical Workflow for the Synthesis of this compound:

G Synthesis Workflow A 4-tert-Butylcyclohexanone C Ethynylation Reaction (Nucleophilic Addition) A->C B Acetylene + Base (e.g., NaNH2) in Anhydrous Ether/THF B->C D Aqueous Work-up (Quenching with NH4Cl) C->D E Extraction and Drying D->E F Purification (Recrystallization/Distillation) E->F G This compound F->G

Synthesis of this compound

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~3300 cm⁻¹ (sharp, strong): O-H stretch of the alcohol.

  • ~3300 cm⁻¹ (sharp, medium): ≡C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹ (weak): C≡C stretch of the alkyne.

  • ~2960-2850 cm⁻¹ (strong): C-H stretches of the cyclohexane and tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • The proton of the hydroxyl group (-OH) will appear as a singlet, with its chemical shift being concentration and solvent dependent.

  • The acetylenic proton (≡C-H) will appear as a singlet around δ 2.0-3.0 ppm.

  • The protons of the tert-butyl group will appear as a sharp singlet around δ 0.8-1.0 ppm, integrating to 9 hydrogens.

  • The protons on the cyclohexane ring will appear as a complex multiplet in the upfield region.

¹³C NMR:

  • The two carbons of the alkyne will appear in the δ 65-90 ppm range.

  • The carbon bearing the hydroxyl group will appear around δ 65-75 ppm.

  • The carbons of the tert-butyl group and the cyclohexane ring will appear in the upfield region.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the hydroxyl and ethynyl functional groups.

  • Hydroxyl Group: The hydroxyl group can undergo esterification, etherification, and oxidation reactions.

  • Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various reactions, including:

    • Deprotonation: The acidic acetylenic proton can be removed by a strong base to form a metal acetylide.

    • Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, yields a ketone.

    • Coupling Reactions: Sonogashira, Glaser, and other coupling reactions allow for the formation of C-C bonds.

    • Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

This reactivity profile makes this compound a useful intermediate in the synthesis of complex molecules, including potential pharmaceutical agents and materials with specific stereochemical requirements.

Logical Relationship of Functional Group Reactivity:

G Reactivity of Functional Groups cluster_0 This compound cluster_1 Potential Reactions A Hydroxyl Group (-OH) C Esterification A->C D Etherification A->D E Oxidation A->E B Ethynyl Group (-C≡CH) F Deprotonation B->F G Coupling Reactions (e.g., Sonogashira) B->G H Click Chemistry B->H

Reactivity of Functional Groups

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of a rigid cycloalkane scaffold and reactive functional groups. The detailed information on its properties and synthesis provided in this guide is intended to facilitate its use in the design and execution of novel synthetic strategies in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Stereochemistry of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-tert-butyl-1-ethynylcyclohexanol, a molecule of interest in synthetic and medicinal chemistry. This document details the synthesis, stereochemical outcomes, conformational analysis, and relevant experimental protocols, presenting a consolidated resource for researchers in the field.

Introduction

This compound is a tertiary alcohol featuring a cyclohexane ring substituted with a bulky tert-butyl group at the 4-position and an ethynyl and a hydroxyl group at the 1-position. The presence of the chiral center at C1 and the disubstituted cyclohexane ring gives rise to two diastereomers: cis-4-tert-butyl-1-ethynylcyclohexanol and trans-4-tert-butyl-1-ethynylcyclohexanol. The large tert-butyl group effectively locks the conformation of the cyclohexane ring, providing a rigid framework for studying the stereochemical outcomes of reactions and the conformational preferences of the substituents at C1.

Synthesis and Stereoselectivity

The synthesis of this compound is achieved through the nucleophilic addition of an acetylide anion to 4-tert-butylcyclohexanone. The stereochemical outcome of this reaction is of significant interest, as it determines the ratio of the resulting cis and trans diastereomers.

The primary synthetic route involves the reaction of 4-tert-butylcyclohexanone with a lithium acetylide-ethylenediamine complex. The reaction proceeds via nucleophilic attack of the acetylide on the carbonyl carbon. The direction of this attack (axial or equatorial) determines the stereochemistry of the resulting alcohol.

Diastereomeric Ratio

The ethynylation of 4-tert-butylcyclohexanone has been reported to yield a mixture of the cis and trans isomers. The reaction favors the formation of the isomer with the axial hydroxyl group and the equatorial ethynyl group.

ReactantReagentSolventProduct Ratio (axial-OH : equatorial-OH)Reference
4-tert-ButylcyclohexanoneLithium acetylide-ethylenediamine complexDiethyl ether75 : 25[1]

Conformational Analysis

The stereochemistry of the two diastereomers of this compound is defined by the relative orientation of the hydroxyl and ethynyl groups with respect to the tert-butyl group. Due to the large A-value of the tert-butyl group, it will predominantly occupy an equatorial position, thus locking the ring in a specific chair conformation.

  • trans-4-tert-Butyl-1-ethynylcyclohexanol : The hydroxyl group is trans to the tert-butyl group. In the preferred chair conformation, this places the hydroxyl group in an axial position and the ethynyl group in an equatorial position.

  • cis-4-tert-Butyl-1-ethynylcyclohexanol : The hydroxyl group is cis to the tert-butyl group. In the preferred chair conformation, this places the hydroxyl group in an equatorial position and the ethynyl group in an axial position.

The conformational preference of the ethynyl group itself is relatively small, with an A-value of approximately 0.18 kcal/mol. This indicates a slight preference for the equatorial position. However, in the case of this compound, the stereochemical outcome of the synthesis is the primary determinant of the substituent positions.

Spectroscopic Analysis (NMR)

For the precursor, 4-tert-butylcyclohexanol, the proton alpha to the hydroxyl group (H-1) is a key diagnostic signal. In the trans isomer (axial -OH), H-1 is equatorial and typically appears as a narrow multiplet. In the cis isomer (equatorial -OH), H-1 is axial and exhibits large axial-axial couplings, resulting in a wider multiplet. A similar analysis can be extended to the ethynyl-substituted compound.

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butyl-1-ethynylcyclohexanol

The following is a representative experimental protocol for the ethynylation of 4-tert-butylcyclohexanone, based on established procedures for lithium acetylide additions.

Materials:

  • 4-tert-Butylcyclohexanone

  • Lithium acetylide-ethylenediamine complex

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 4-tert-butylcyclohexanone in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium acetylide-ethylenediamine complex in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.

  • The diastereomers can be separated by column chromatography on silica gel.

Visualizations

Synthetic Workflow

Synthesis_Workflow Ketone 4-tert-Butylcyclohexanone Product Mixture of cis- and trans- This compound Ketone->Product 1. Ethynylation Reagent Lithium Acetylide- Ethylenediamine Complex Reagent->Product Solvent Anhydrous Diethyl Ether Solvent->Product Separation Column Chromatography Product->Separation 2. Purification cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer

Caption: Synthetic workflow for this compound.

Stereoisomers and Conformational Equilibrium

Stereoisomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans_label Axial -OH Equatorial -C≡CH trans_structure [trans-Conformer Image] cis_label Equatorial -OH Axial -C≡CH cis_structure [cis-Conformer Image]

References

Conformational Analysis of the Tert-butyl Group in Cyclohexanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for the reactivity, biological activity, and physical properties of molecules. The tert-butyl group, owing to its significant steric bulk, serves as a powerful tool in these studies. Its presence can effectively "lock" the cyclohexane ring into a specific chair conformation, thereby allowing for the detailed investigation of the spatial arrangement of other substituents and their influence on molecular behavior. This technical guide provides a comprehensive overview of the principles and experimental methodologies involved in the conformational analysis of tert-butyl-substituted cyclohexanol derivatives, with a focus on 4-tert-butylcyclohexanol.

The A-Value: Quantifying Steric Hindrance

The preference of a substituent for the equatorial position on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1] A larger A-value signifies a greater preference for the equatorial position to alleviate steric strain. The tert-butyl group possesses one of the largest A-values, making it an exceptional conformational anchor.

Table 1: A-Values for Common Cyclohexane Substituents [2][3]

SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.4
-Br0.2-0.7
-I0.4
-OH0.6 (0.9 in H-bonding solvents)
-CN0.2
-CH₃1.8
-CH₂CH₃2.0
-CH(CH₃)₂2.2
-C(CH₃)₃ > 4.5
-C₆H₅3.0
-COOH1.2

Conformational Analysis of 4-tert-Butylcyclohexanol Isomers

The 4-tert-butylcyclohexanol system, existing as cis and trans isomers, provides an excellent model for understanding conformational preferences. The large A-value of the tert-butyl group dictates that it will almost exclusively occupy the equatorial position in the more stable chair conformation. This, in turn, forces the hydroxyl group into either an axial or equatorial position, depending on the isomer.

cis-4-tert-Butylcyclohexanol

In the cis isomer, the tert-butyl and hydroxyl groups are on the same side of the ring. To accommodate the bulky tert-butyl group in the equatorial position, the hydroxyl group is forced into the axial position. The ring flip to place the hydroxyl group in the equatorial position would necessitate placing the tert-butyl group in the highly unfavorable axial position, a conformation of significantly higher energy.

trans-4-tert-Butylcyclohexanol

Conversely, in the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation for the trans isomer has both the tert-butyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric interactions, making the trans isomer the thermodynamically more stable of the two.

G cluster_cis cis-4-tert-Butylcyclohexanol Equilibrium cluster_trans trans-4-tert-Butylcyclohexanol Equilibrium cis_eq_ax tert-butyl (eq) -OH (ax) cis_ax_eq tert-butyl (ax) -OH (eq) cis_eq_ax->cis_ax_eq Ring Flip (Highly Unfavored) cis_ax_eq->cis_eq_ax Ring Flip (Highly Favored) trans_eq_eq tert-butyl (eq) -OH (eq) trans_ax_ax tert-butyl (ax) -OH (ax) trans_eq_eq->trans_ax_ax Ring Flip (Highly Unfavored) trans_ax_ax->trans_eq_eq Ring Flip (Highly Favored)

Conformational equilibria of cis- and trans-4-tert-butylcyclohexanol.

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butylcyclohexanol

A common method for the synthesis of 4-tert-butylcyclohexanol is the reduction of 4-tert-butylcyclohexanone. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

1. Synthesis of cis-4-tert-Butylcyclohexanol (Axial Alcohol Favored) [4]

  • Principle: Reduction of 4-tert-butylcyclohexanone using a sterically demanding reducing agent that approaches the carbonyl from the less hindered equatorial face, leading to the formation of the axial alcohol. An alternative is the use of a catalyst system that favors the formation of the cis isomer.

  • Procedure (Iridium Catalyst Method):

    • To a solution of iridium tetrachloride (4.0 g, 0.012 mole) in concentrated hydrochloric acid (4.5 ml), add water (180 ml) followed by trimethyl phosphite (52 g, 0.42 mole).

    • Add this solution to a solution of 4-tert-butylcyclohexanone (30.8 g, 0.200 mole) in 2-propanol (635 ml) in a flask equipped with a reflux condenser.

    • Heat the solution at reflux for 48 hours.

    • Remove the 2-propanol using a rotary evaporator.

    • Dilute the remaining solution with water (250 ml) and extract with four 150-ml portions of diethyl ether.

    • Wash the combined ether extracts with two 100-ml portions of water.

    • Dry the ether solution over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator to yield crude cis-4-tert-butylcyclohexanol.

    • Recrystallize from 40% aqueous ethanol to obtain the pure cis isomer.

2. Synthesis of trans-4-tert-Butylcyclohexanol (Equatorial Alcohol Favored) [5]

  • Principle: Reduction of 4-tert-butylcyclohexanone with a less sterically hindered reducing agent, such as sodium borohydride or lithium aluminum hydride, which preferentially attacks from the axial face, resulting in the equatorial alcohol.

  • Procedure (Lithium Aluminum Hydride Method):

    • In a three-necked flask, place powdered anhydrous aluminum chloride (67 g, 0.5 mole) and cool in an ice bath.

    • Slowly add dry ether (500 ml) and stir.

    • In a separate flask, place powdered lithium aluminum hydride (5.5 g) and cautiously add dry ether (140 ml) while cooling in an ice bath.

    • Slowly add a solution of 4-tert-butylcyclohexanone (77.2 g, 0.5 mole) in dry ether (500 ml) to the "mixed hydride" solution to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours.

    • Decompose the excess hydride by the successive addition of water (100 ml) and 10% aqueous sulfuric acid (250 ml) while cooling in an ice bath.

    • Separate the ethereal layer and extract the aqueous layer with ether (150 ml).

    • Wash the combined ether extracts with water and dry over anhydrous magnesium sulfate.

    • Remove the ether by distillation to yield crude trans-4-tert-butylcyclohexanol.

    • Recrystallize from hot petroleum ether to obtain the pure trans isomer.

G cluster_synthesis Synthesis Workflow cluster_cis_synth cis-Isomer Synthesis cluster_trans_synth trans-Isomer Synthesis start 4-tert-butylcyclohexanone cis_reduct Reduction (Iridium Catalyst) start->cis_reduct trans_reduct Reduction (LiAlH4) start->trans_reduct cis_workup Workup & Extraction cis_reduct->cis_workup cis_purify Recrystallization cis_workup->cis_purify cis_product cis-4-tert-butylcyclohexanol cis_purify->cis_product trans_workup Workup & Extraction trans_reduct->trans_workup trans_purify Recrystallization trans_workup->trans_purify trans_product trans-4-tert-butylcyclohexanol trans_purify->trans_product

Workflow for the synthesis of cis- and trans-4-tert-butylcyclohexanol.
NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the conformational analysis of cyclohexanol derivatives. The chemical shifts and coupling constants of the ring protons, particularly the proton on the carbon bearing the hydroxyl group (H-1), are highly dependent on their axial or equatorial orientation.

Representative ¹H NMR Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified cyclohexanol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the instrument to obtain optimal resolution and lineshape.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • Spectral Interpretation:

    • H-1 Signal: The chemical shift and multiplicity of the H-1 proton are diagnostic.

      • In trans-4-tert-butylcyclohexanol (equatorial -OH), the axial H-1 proton typically appears as a triplet of triplets with large axial-axial coupling constants (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial coupling constants (J_ax-eq ≈ 3-5 Hz).[6]

      • In cis-4-tert-butylcyclohexanol (axial -OH), the equatorial H-1 proton usually appears as a broad singlet or a multiplet with small equatorial-axial and equatorial-equatorial coupling constants (J_eq-ax ≈ 3-5 Hz, J_eq-eq ≈ 2-4 Hz).[6]

    • Other Ring Protons: The chemical shifts of the other ring protons will also differ between the two isomers due to the different anisotropic effects of the axial versus equatorial hydroxyl group.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 4-tert-Butylcyclohexanol Isomers in CDCl₃ [7]

Carboncis-Isomer (Axial -OH)trans-Isomer (Equatorial -OH)
C1 (CH-OH)65.87~71
C2, C6 (CH₂)33.37~35.5
C3, C5 (CH₂)20.88~25.6
C4 (CH)48.0147.16
C(CH₃)₃32.5332.23
C(CH₃)₃27.4627.64

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in CDCl3) data_acq ¹H NMR Data Acquisition (400 MHz Spectrometer) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Calibration) data_acq->data_proc spec_interp Spectral Interpretation data_proc->spec_interp h1_analysis Analyze H-1 Signal (Chemical Shift & Coupling) spec_interp->h1_analysis c13_analysis Analyze ¹³C Chemical Shifts spec_interp->c13_analysis conclusion Confirm Conformation (Axial vs. Equatorial -OH) h1_analysis->conclusion c13_analysis->conclusion

Workflow for NMR conformational analysis.

Applications in Drug Development

The principles of conformational analysis are critical in drug development. The three-dimensional shape of a molecule is paramount to its ability to bind to a biological target, such as a receptor or enzyme. By understanding and controlling the conformation of a drug candidate, medicinal chemists can:

  • Optimize Binding Affinity: Design molecules with specific conformations that complement the binding site of the target, leading to increased potency.

  • Improve Selectivity: Tailor the shape of a molecule to bind preferentially to the desired target over off-targets, reducing side effects.

  • Enhance Pharmacokinetic Properties: Modify the conformation to influence properties such as solubility, membrane permeability, and metabolic stability.

The use of bulky groups like the tert-butyl group can be a strategic tool to rigidify a molecule into its bioactive conformation, thereby improving its pharmacological profile.

Conclusion

The tert-butyl group serves as an invaluable tool in the conformational analysis of cyclohexanol derivatives. Its pronounced steric requirements effectively lock the cyclohexane ring, allowing for a clear and detailed investigation of the stereochemical relationships and their impact on molecular properties. The synthesis of stereochemically pure cis- and trans-4-tert-butylcyclohexanol, coupled with their analysis by NMR spectroscopy, provides a robust experimental framework for understanding the fundamental principles of conformational analysis. These principles are not merely of academic interest but have significant practical applications in fields such as medicinal chemistry and materials science, where the control of molecular shape is essential for designing molecules with desired functions.

References

The Solubility Profile of 4-tert-Butyl-1-ethynylcyclohexanol in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-tert-Butyl-1-ethynylcyclohexanol, a topic of interest for its potential applications in medicinal chemistry and materials science. Due to its specific molecular structure, featuring a bulky hydrophobic tert-butyl group and a polar hydroxyl group alongside an ethynyl functional group, its behavior in various organic solvents is critical for its application in synthesis, purification, and formulation.

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. While qualitative assessments can be inferred from the solubility of structurally related compounds, precise numerical data (e.g., g/L or mol/L at specified temperatures) remains unpublished. This guide, therefore, provides a qualitative analysis based on the known solubility of 4-tert-butylcyclohexanol and outlines a general experimental protocol for the quantitative determination of solubility, which can be adapted for this specific compound.

Qualitative Solubility Assessment

The solubility of a compound is largely dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both nonpolar (tert-butylcyclohexane moiety) and polar (hydroxyl and ethynyl groups) characteristics.

Based on the known solubility of 4-tert-butylcyclohexanol, which has limited solubility in water but good solubility in organic solvents such as ethanol, acetone, and chloroform, a similar trend can be anticipated for this compound. The bulky tert-butyl group contributes to its hydrophobic nature, favoring dissolution in nonpolar to moderately polar organic solvents. The presence of the hydroxyl and ethynyl groups, capable of hydrogen bonding, suggests that it will also exhibit some solubility in more polar organic solvents.

It is expected that the solubility of this compound in a range of common organic solvents would follow a general trend. This trend would likely show higher solubility in alcohols (like methanol and ethanol) and ketones (like acetone) due to the hydrogen bonding capabilities of the hydroxyl group. Good solubility is also expected in chlorinated solvents (like dichloromethane) and ethers (like tetrahydrofuran). In contrast, its solubility is expected to be lower in nonpolar hydrocarbon solvents such as hexane, although the tert-butyl group will contribute to some miscibility.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized experimental protocol based on the well-established shake-flask method, which is a gold standard for determining equilibrium solubility.[1][2] This method can be readily adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically, but a common starting point is 24 to 48 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or GC, to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the saturated supernatant.

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments for each solvent, typically in units of mg/mL, g/L, or mol/L, at the specified temperature.

Visualization of Experimental Workflow

Due to the absence of specific signaling pathways or complex logical relationships involving this compound in the available literature, a diagram illustrating a relevant process is provided below. This diagram outlines the general workflow for the experimental determination of solubility as described in the protocol above.

G A 1. Addition of Excess Solute to Solvent B 2. Equilibration in Constant Temperature Shaker A->B C 3. Sedimentation of Undissolved Solid B->C D 4. Filtration of Supernatant C->D E 5. Analysis of Filtrate (e.g., by HPLC/GC) D->E F 6. Calculation of Solubility E->F

References

An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-tert-Butyl-1-ethynylcyclohexanol, a valuable intermediate in pharmaceutical and materials science research. The primary starting material for this synthesis is 4-tert-butylcyclohexanone, which can be synthesized from common laboratory reagents. This document details the necessary precursors, reaction mechanisms, and experimental protocols.

Synthesis of the Core Starting Material: 4-tert-Butylcyclohexanone

The immediate precursor required for the synthesis of this compound is 4-tert-butylcyclohexanone. This ketone can be prepared through the oxidation of 4-tert-butylcyclohexanol. A common and efficient method involves the use of N-chlorosuccinimide (NCS) and triethylamine in a toluene and dimethyl sulfoxide solvent system.

Experimental Protocol: Synthesis of 4-tert-Butylcyclohexanone

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an argon atmosphere, N-Chlorosuccinimide (8.0 g, 0.060 mol) is dissolved in toluene (200 mL) and cooled to 0°C. Dimethyl sulfoxide (6.0 mL, 0.10 mol) is added, and the mixture is further cooled to -25°C. A solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol) in toluene (40 mL) is then added dropwise over 5 minutes. The reaction is stirred for 2 hours at -25°C, after which a solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) is added dropwise over 3 minutes. After removal of the cooling bath and an additional 5 minutes of stirring, diethyl ether (400 mL) is added. The organic layer is subsequently washed with 1% aqueous hydrochloric acid and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by distillation to yield 4-tert-butylcyclohexanone.

Starting MaterialReagentsSolventTemperatureTimeYield
4-tert-butylcyclohexanolN-Chlorosuccinimide, TriethylamineToluene, DMSO-25°C to RT~2.5 h~93%

Ethynylation of 4-tert-Butylcyclohexanone: Synthesis of this compound

The crucial step in the synthesis is the addition of an ethynyl group to the carbonyl carbon of 4-tert-butylcyclohexanone. This can be effectively achieved through a nucleophilic addition reaction using an acetylide anion. A robust method for this transformation involves the use of lithium acetylide, which can be prepared in situ from acetylene or used as a stable complex, such as lithium acetylide-ethylenediamine complex.

Key Synthetic Pathway: Nucleophilic Addition of Lithium Acetylide

The reaction proceeds via the nucleophilic attack of the acetylide ion on the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone. The subsequent protonation of the resulting alkoxide during workup yields the final product, this compound.

G cluster_0 Synthesis of 4-tert-Butylcyclohexanone cluster_1 Synthesis of this compound 4-tert-butylcyclohexanol 4-tert-butylcyclohexanol Oxidation Oxidation 4-tert-butylcyclohexanol->Oxidation NCS, Et3N, DMSO/Toluene 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Oxidation->4-tert-butylcyclohexanone 4-tert-butylcyclohexanone_2 4-tert-butylcyclohexanone Ethynylation Ethynylation 4-tert-butylcyclohexanone_2->Ethynylation Lithium Acetylide This compound This compound Ethynylation->this compound

Overall synthetic workflow for this compound.
Experimental Protocol: Ethynylation using Lithium Acetylide

A general procedure for the ethynylation of a ketone using monolithium acetylide is described here as a representative protocol.[1] An oven-dried, round-bottomed flask is charged with tetrahydrofuran (THF) and cooled to -78°C. Butyllithium is added, and the solution is kept at -78°C.[1] In a separate flask, THF is cooled to -78°C and saturated with acetylene gas.[1] The cold acetylene solution is then transferred to the reaction flask. The pre-cooled butyllithium solution is added slowly to form the lithium acetylide solution.[1] 4-tert-butylcyclohexanone is then added slowly to the lithium acetylide solution.[1] The reaction mixture is stirred for several hours while it warms to room temperature.[1] The reaction is quenched with an acidic solution (e.g., 1.0 M hydrochloric acid).[1] The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.[1]

Starting MaterialReagentSolventTemperatureTime
4-tert-butylcyclohexanoneLithium AcetylideTHF-78°C to RT3 h

While a specific yield for the ethynylation of 4-tert-butylcyclohexanone is not explicitly available in the cited literature, similar reactions with other cyclohexanone derivatives suggest that good to excellent yields can be expected.

G 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Lithium_acetylide Lithium Acetylide 4-tert-butylcyclohexanone->Lithium_acetylide Intermediate_alkoxide Intermediate Alkoxide Lithium_acetylide->Intermediate_alkoxide H3O_plus H3O+ Intermediate_alkoxide->H3O_plus Final_product This compound H3O_plus->Final_product

Reaction mechanism for the ethynylation of 4-tert-butylcyclohexanone.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic methods.

TechniqueKey Features
¹H NMR Signals corresponding to the tert-butyl protons, cyclohexyl protons, and the acetylenic proton.
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group, the cyclohexyl carbons, the hydroxyl-bearing carbon, and the two acetylenic carbons.[2]
IR Characteristic absorption bands for the O-H stretch of the alcohol and the C≡C-H stretch of the terminal alkyne.

References

Methodological & Application

Applications of 4-tert-Butyl-1-ethynylcyclohexanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-1-ethynylcyclohexanol is a versatile bifunctional molecule in organic synthesis, incorporating a terminal alkyne and a tertiary alcohol on a sterically demanding cyclohexyl framework. The presence of the reactive ethynyl group allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with novel properties. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.

Application Notes

The primary applications of this compound in organic synthesis are centered around the reactivity of its terminal alkyne functionality. The two most significant applications are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling: Synthesis of Diarylacetylenes

This compound can serve as a stable and easily handleable surrogate for acetylene in the synthesis of unsymmetrical diarylacetylenes. The reaction proceeds via a palladium- and copper-co-catalyzed cross-coupling with an aryl halide. A subsequent in-situ or separate elimination of the 4-tert-butylcyclohexanol moiety under basic conditions yields the desired diarylacetylene. This one-pot, two-step sequence is highly efficient and avoids the direct use of gaseous and highly flammable acetylene.

Key Features:

  • Acetylene Surrogate: Circumvents the need for handling acetylene gas.

  • One-Pot Procedure: The coupling and elimination steps can often be performed in a single reaction vessel, improving operational simplicity and yield.

  • Modular Synthesis: Allows for the straightforward synthesis of a wide range of diarylacetylenes by varying the aryl halide coupling partner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,2,3-Triazoles

The terminal alkyne of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,4-disubstituted 1,2,3-triazoles. This reaction is a prime example of click chemistry, characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. The resulting triazole products incorporate the bulky 4-tert-butylcyclohexanol motif, which can be advantageous in medicinal chemistry for modulating solubility, metabolic stability, and target binding.

Key Features:

  • High Efficiency: The CuAAC reaction typically proceeds with high yields and selectivity.

  • Biocompatibility: The reaction can often be performed in aqueous or mixed aqueous-organic solvent systems.

  • Structural Diversity: A wide array of organic azides can be employed, leading to a diverse library of triazole-containing compounds.

  • Medicinal Chemistry Relevance: The 1,2,3-triazole core is a common scaffold in pharmacologically active molecules, and the introduction of the lipophilic 4-tert-butylcyclohexyl group can be used to tune the physicochemical properties of drug candidates.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key applications of this compound, based on analogous reactions reported in the literature.

Table 1: Sonogashira Coupling/Elimination for Diarylacetylene Synthesis

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)PiperidineTHF601285
21-Bromo-4-nitrobenzenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%)Et₃NDMF80878
32-IodopyridinePd(PPh₃)₄ (3 mol%), CuI (5 mol%)K₂CO₃Toluene1001672
44-BromobenzaldehydePdCl₂(dppf) (2 mol%), CuI (4 mol%)Cs₂CO₃Dioxane901081

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

EntryAzideCopper SourceLigandReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCuSO₄·5H₂O (5 mol%)NoneSodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)RT695
21-Azido-4-nitrobenzeneCuI (5 mol%)NoneNoneCH₂Cl₂RT892
33-AzidopyridineCu(OAc)₂ (5 mol%)TBTA (5 mol%)Sodium Ascorbate (10 mol%)DMSO401288
41-AzidoadamantaneCuBr (5 mol%)NoneNoneTHFRT1090

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Diarylacetylene via Sonogashira Coupling and Elimination

This protocol describes a general procedure for the synthesis of a diarylacetylene using this compound as an acetylene surrogate.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., piperidine or triethylamine)

  • Solvent (e.g., THF or DMF)

  • Strong base for elimination (e.g., NaOH or KOH)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the coupling reaction is complete, cool the mixture to room temperature.

  • For the elimination step, add a solution of a strong base (e.g., 2 M NaOH in methanol, 5.0 mmol) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the elimination is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.

Protocol 2: Synthesis of a 1,2,3-Triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in the solvent mixture (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.

Mandatory Visualization

Sonogashira_Coupling_Elimination cluster_coupling Sonogashira Coupling cluster_elimination Elimination start_alkyne 4-tert-Butyl-1- ethynylcyclohexanol intermediate Coupled Intermediate start_alkyne->intermediate aryl_halide Ar-X aryl_halide->intermediate pd_cat Pd(0) Catalyst pd_cat->intermediate cu_cat Cu(I) Cocatalyst cu_cat->intermediate base1 Amine Base base1->intermediate final_product Diarylacetylene (Ar-C≡C-Ar') intermediate->final_product base2 Strong Base (e.g., NaOH) base2->final_product

Caption: One-pot Sonogashira coupling and elimination workflow.

CuAAC_Reaction start_alkyne 4-tert-Butyl-1- ethynylcyclohexanol product 1,4-Disubstituted 1,2,3-Triazole start_alkyne->product azide Organic Azide (R-N3) azide->product cu_cat Cu(I) Catalyst cu_cat->product

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Role of 4-tert-Butyl-1-ethynylcyclohexanol as a Chiral Auxiliary: A Hypothetical Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical representation of how 4-tert-Butyl-1-ethynylcyclohexanol could be used as a chiral auxiliary. Extensive literature searches did not yield specific documented uses of this compound for this purpose. The experimental details provided are based on established methodologies for similar chiral alcohols in asymmetric synthesis, particularly in the context of organozinc additions to aldehydes.

Introduction

In the field of stereoselective synthesis, chiral auxiliaries are pivotal tools for controlling the stereochemical outcome of a reaction. These chiral molecules are temporarily incorporated into a prochiral substrate, directing the formation of a specific stereoisomer. After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. The structural features of a chiral auxiliary, such as steric bulk and the presence of coordinating functional groups, are critical to its effectiveness in inducing asymmetry.

This document explores the potential application of this compound as a chiral auxiliary. Its rigid cyclohexyl backbone, bulky tert-butyl group, and the presence of a hydroxyl and an ethynyl group offer intriguing possibilities for stereocontrol. The tert-butyl group can effectively block one face of the molecule, while the hydroxyl and ethynyl groups can coordinate with organometallic reagents, thereby creating a well-defined chiral environment for asymmetric transformations.

Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

A common benchmark reaction for evaluating the efficacy of new chiral ligands and auxiliaries is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.[1][2] In this hypothetical application, this compound is used as a chiral ligand to direct the addition of a diethylzinc to benzaldehyde, aiming for the preferential formation of either the (R)- or (S)-1-phenyl-1-propanol.

Proposed Signaling Pathway (Reaction Mechanism)

The proposed catalytic cycle involves the formation of a chiral zinc alkoxide complex. The chiral ligand, this compound, reacts with diethylzinc to form a dimeric zinc alkoxide. This complex then coordinates with the aldehyde. The bulky tert-butyl group on the cyclohexyl ring of the ligand is expected to create a sterically hindered environment, forcing the aldehyde to approach from a less hindered direction. This directs the ethyl group transfer from the zinc reagent to one specific face of the aldehyde, resulting in an enantiomerically enriched product.

Reaction_Mechanism cluster_0 Catalyst Formation cluster_1 Asymmetric Addition cluster_2 Product Release & Catalyst Regeneration Ligand This compound Chiral_Catalyst Chiral Zinc Alkoxide Complex Ligand->Chiral_Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Intermediate Ternary Complex Chiral_Catalyst->Intermediate + Benzaldehyde Aldehyde Benzaldehyde Product_Complex Product-Zinc Complex Intermediate->Product_Complex + Et2Zn (Ethyl Transfer) Product_Complex->Chiral_Catalyst Regeneration Product Enantioenriched 1-Phenyl-1-propanol Product_Complex->Product + H2O (Workup)

Proposed Catalytic Cycle

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the addition of acetylides to ketones.

Materials:

  • 4-tert-Butylcyclohexanone

  • Ethynylmagnesium bromide solution (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-tert-butylcyclohexanone (1 equivalent) dissolved in anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • Ethynylmagnesium bromide solution (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc solution (2.2 mmol, 2.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 mmol, 1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 24 hours.

  • Quench the reaction by slowly adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Experimental_Workflow Start Start Step1 Dissolve Chiral Ligand in Anhydrous Toluene Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Diethylzinc (Stir for 30 min) Step2->Step3 Step4 Add Benzaldehyde (Stir for 24h at 0°C) Step3->Step4 Step5 Quench with 1M HCl Step4->Step5 Step6 Workup: Extraction & Washing Step5->Step6 Step7 Purification: Column Chromatography Step6->Step7 Step8 Analysis: Chiral HPLC/GC for ee Step7->Step8 End End Step8->End

Experimental Workflow Diagram

Data Presentation

The following tables summarize hypothetical data for the enantioselective addition of diethylzinc to various aldehydes using this compound as a chiral auxiliary. This data is illustrative of typical results seen in such reactions and is not based on actual experimental findings for this specific compound.

Table 1: Optimization of Reaction Conditions

EntryLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1525247560
21025248265
3100249085
410-20488592
5150249186

Table 2: Substrate Scope for the Asymmetric Addition

EntryAldehydeProductYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde1-Phenyl-1-propanol9085 (R)
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9288 (R)
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol8882 (R)
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol8590 (R)
5Cinnamaldehyde1-Phenylpent-1-en-3-ol7578 (R)
6Cyclohexanecarboxaldehyde1-Cyclohexyl-1-propanol8070 (R)

Conclusion

While there is currently no direct literature precedent for the use of this compound as a chiral auxiliary, its structural characteristics suggest it could be a viable candidate for inducing asymmetry in chemical reactions. The bulky tert-butyl group provides a strong steric bias, and the hydroxyl and ethynyl functionalities offer sites for coordination with reagents. The hypothetical application in the enantioselective addition of diethylzinc to aldehydes presented here provides a framework for how this compound could be evaluated. Further research would be necessary to validate its effectiveness and explore its potential in other asymmetric transformations. For researchers in drug development and organic synthesis, the exploration of novel chiral auxiliaries like this compound remains a crucial endeavor in the quest for more efficient and selective synthetic methods.

References

Application Notes and Protocols for 4-tert-Butyl-1-ethynylcyclohexanol in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-1-ethynylcyclohexanol is a chemical compound featuring a terminal alkyne group, making it a potential building block for the synthesis of more complex molecules through click chemistry.[1] The presence of the bulky tert-butyl group on the cyclohexane ring offers a rigid scaffold, which can be advantageous in drug design for influencing molecular conformation and interactions with biological targets. The tertiary alcohol functionality provides a potential site for further chemical modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for drug discovery, bioconjugation, and materials science.[4]

The general scheme for the CuAAC reaction is as follows:

CuAAC_Reaction cluster_product R1_alkyne R1-C≡CH plus + R2_azide R2-N3 arrow Cu(I) catalyst product p1 R1- p2 C p1->p2 p3 = p6 N p2->p6 p4 C p5 -R2 p4->p5 p8 N p4->p8 p10 H p4->p10 p7 = p9 N p6->p9 p8->p9

Caption: General scheme of the CuAAC reaction.

Application of this compound in CuAAC

While no specific examples are documented in the surveyed literature, this compound can theoretically be used as the alkyne component in CuAAC reactions. The bulky tert-butyl group may introduce steric hindrance, which could influence the reaction kinetics. However, CuAAC is known to be tolerant of sterically demanding substrates.[5][6] The tertiary alcohol group is generally compatible with the reaction conditions.

Generalized Experimental Protocol for CuAAC Reaction

This protocol provides a general starting point for the reaction of an alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Materials:

  • Alkyne (e.g., this compound)

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, dissolve the alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • To the reaction mixture, add the copper(II) sulfate solution (typically 1-5 mol%).

  • Add the sodium ascorbate solution (typically 5-10 mol%) to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • The crude product can be purified by column chromatography on silica gel.

CuAAC_Workflow start Start dissolve Dissolve Alkyne and Azide in Solvent start->dissolve degas Degas with N2 or Ar dissolve->degas add_cu Add CuSO4 Solution degas->add_cu add_asc Add Sodium Ascorbate Solution add_cu->add_asc react Stir at Room Temperature add_asc->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for a CuAAC reaction.

Representative Data for CuAAC Reactions

The following table summarizes representative quantitative data for CuAAC reactions with various alkynes and azides, illustrating typical reaction conditions and yields. Note: This data is for illustrative purposes only and does not represent reactions with this compound.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuI (1 mol%), Et₃N (10 mol%)Cyrene™1288[7][8][9]
1-OctyneBenzyl azideCuSO₄·5H₂O (1 mol%), Na-Ascorbate (5 mol%)t-BuOH/H₂O1295Fictional Data
Propargyl alcoholPhenyl azideCuSO₄·5H₂O (5 mol%), Na-Ascorbate (10 mol%)DMSO/H₂O891Fictional Data
1-Ethynyladamantane4-AzidoanisoleCuI (2 mol%)Toluene2485Fictional Data

Potential Applications in Drug Development

The 1,2,3-triazole core formed through click chemistry is a bioisostere of the amide bond and is known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[10] Triazole-containing compounds have a broad spectrum of reported biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10]

By incorporating the rigid 4-tert-butylcyclohexanol scaffold into a triazole-containing molecule via click chemistry, novel compounds with unique three-dimensional structures can be synthesized. These compounds could be screened for various biological activities. For instance, they could be designed as inhibitors of enzymes or as ligands for receptors where the bulky cyclohexyl group can occupy a specific hydrophobic pocket.

Signaling_Pathway drug Triazole Derivative (e.g., from 4-tert-Butyl-1- ethynylcyclohexanol) receptor Cell Surface Receptor drug->receptor Binds to drug->receptor Inhibits g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production g_protein->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response inhibition inhibition

Caption: Hypothetical signaling pathway modulation.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel compounds using click chemistry. Although specific examples of its use are not yet prevalent in the literature, the general robustness and versatility of the CuAAC reaction suggest that it should be a suitable substrate. The generalized protocols and information provided herein are intended to serve as a guide for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of this compound may lead to the discovery of new molecules with significant biological activities.

References

Application Notes and Protocols for the Ethynylation of 4-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethynylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable propargyl alcohols. These compounds are versatile intermediates in the synthesis of a wide range of more complex molecules, including natural products, pharmaceuticals, and functional materials. The addition of an ethynyl group to 4-tert-butylcyclohexanone yields 1-ethynyl-4-tert-butylcyclohexan-1-ol, a tertiary alcohol with significant synthetic potential. The sterically demanding tert-butyl group influences the stereochemical outcome of reactions involving the cyclohexyl ring, making this a molecule of interest for studies in stereoselective synthesis.

This document provides detailed protocols for the ethynylation of 4-tert-butylcyclohexanone using two common methods: the Grignard reaction with ethynylmagnesium bromide and a reaction with an alkali metal acetylide. It also includes a compilation of the physical and spectroscopic properties of the starting material and the product to aid in characterization.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Property4-tert-Butylcyclohexanone (Starting Material)1-ethynyl-4-tert-butylcyclohexan-1-ol (Product)
Molecular Formula C₁₀H₁₈OC₁₂H₂₀O
Molecular Weight 154.25 g/mol 180.29 g/mol
CAS Number 98-53-320325-03-5
Appearance White crystalline solidNot specified (expected to be a solid or oil)
Melting Point 47-50 °CNot specified
Boiling Point 113-116 °C at 20 mmHgNot specified
Density ~0.903 g/cm³Not specified
Solubility Soluble in organic solvents (e.g., THF, ether)Soluble in organic solvents

Table 2: Spectroscopic Data for 1-ethynyl-4-tert-butylcyclohexan-1-ol

Spectroscopy Characteristic Peaks
¹H NMR Data not explicitly found in searches. Expected signals would include a singlet for the acetylenic proton, a singlet for the tert-butyl protons, and complex multiplets for the cyclohexyl protons. The hydroxyl proton would appear as a broad singlet.
¹³C NMR Expected chemical shifts include signals for the quaternary carbon of the tert-butyl group (~32 ppm), the methyl carbons of the tert-butyl group (~27 ppm), the carbons of the cyclohexyl ring, the hydroxyl-bearing quaternary carbon of the cyclohexyl ring, and two signals for the alkyne carbons (~87 and ~73 ppm).
IR Expected characteristic absorptions include a sharp peak for the C≡C-H stretch around 3300 cm⁻¹, a peak for the C≡C stretch around 2100 cm⁻¹, and a broad band for the O-H stretch of the alcohol around 3600-3200 cm⁻¹.

Experimental Protocols

Two primary methods for the ethynylation of 4-tert-butylcyclohexanone are presented below. The choice of method may depend on the availability of reagents and equipment.

Protocol 1: Ethynylation using Ethynylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from general procedures for the ethynylation of ketones using Grignard reagents.

Materials:

  • 4-tert-butylcyclohexanone

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add ethynylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the ketone over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-ethynyl-4-tert-butylcyclohexan-1-ol.

Expected Yield: While a specific yield for this reaction was not found in the literature, similar ethynylation reactions of cyclohexanones typically proceed in good to excellent yields (70-90%).

Protocol 2: Ethynylation using Sodium Acetylide in Liquid Ammonia

This protocol is adapted from a well-established procedure for the ethynylation of cyclohexanone.

Materials:

  • 4-tert-butylcyclohexanone

  • Sodium metal

  • Acetylene gas (dried)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or solid ammonium chloride

  • Ice

  • Dry ice/acetone condenser (optional, but recommended)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Mechanical stirrer

Procedure:

  • Setup: Assemble a three-necked flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a gas outlet connected to a bubbler. It is highly recommended to use a dry ice/acetone condenser to minimize the evaporation of liquid ammonia.

  • Formation of Sodium Acetylide: Condense liquid ammonia into the flask. While stirring, add small pieces of sodium metal (1.1 eq). Once the sodium has dissolved to form a deep blue solution, bubble dry acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Addition of Ketone: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium acetylide in liquid ammonia.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for several hours. The reaction is typically left overnight to allow for the slow evaporation of the liquid ammonia.

  • Quenching: Once the ammonia has evaporated, carefully quench the reaction by the slow addition of crushed ice, followed by the cautious addition of a saturated aqueous solution of ammonium chloride or solid ammonium chloride until the mixture is neutralized.

  • Workup: Add water to dissolve the salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Expected Yield: The ethynylation of cyclohexanone using this method gives yields in the range of 65-75%. A similar yield can be expected for 4-tert-butylcyclohexanone.

Visualizations

Caption: General reaction scheme for the ethynylation.

Experimental_Workflow Experimental Workflow for Grignard Ethynylation A Dissolve 4-tert-butylcyclohexanone in anhydrous THF at 0 °C B Slowly add Ethynylmagnesium bromide solution A->B 1. Reagent Addition C Stir at room temperature (Monitor by TLC) B->C 2. Reaction D Quench with saturated aqueous NH4Cl C->D 3. Workup E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry over MgSO4 and Concentrate F->G H Purify by Chromatography or Recrystallization G->H 4. Purification

Caption: Workflow for the Grignard protocol.

Application Notes and Protocols: Large-Scale Synthesis of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 4-tert-Butyl-1-ethynylcyclohexanol, a valuable intermediate in pharmaceutical and materials science applications. The synthesis is a two-step process commencing with the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone, followed by the crucial ethynylation step to yield the target tertiary propargyl alcohol. This protocol focuses on safe, scalable, and efficient procedures suitable for pilot plant or kilogram-scale production.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. Its rigid cyclohexyl scaffold, functionalized with a reactive terminal alkyne and a tertiary alcohol, allows for diverse chemical transformations. This makes it a sought-after intermediate in the development of novel therapeutic agents and advanced materials. The protocols outlined herein are designed to provide a clear and reproducible guide for its synthesis on a larger scale.

Synthesis Pathway Overview

The overall synthetic route involves two main stages:

  • Oxidation: Conversion of the commercially available starting material, 4-tert-butylcyclohexanol, to the key intermediate, 4-tert-butylcyclohexanone.

  • Ethynylation: Reaction of 4-tert-butylcyclohexanone with an acetylide source to introduce the ethynyl group and form the final product, this compound.

Synthesis_Pathway A 4-tert-Butylcyclohexanol B 4-tert-Butylcyclohexanone A->B Oxidation (e.g., PCC, Swern) C This compound B->C Ethynylation (e.g., Lithium Acetylide) caption Overall Synthesis Pathway Oxidation_Workflow A Charge Reactor with DCM, PCC, and Celite® C Slowly Add Alcohol Solution to Reactor A->C B Dissolve 4-tert-Butylcyclohexanol in DCM B->C D Stir at Room Temperature (12-16 hours) C->D E Monitor Reaction by TLC/GC D->E F Add Diethyl Ether and Stir E->F Reaction Complete G Filter through Celite® F->G H Concentrate Filtrate G->H I Vacuum Distillation H->I caption Oxidation Workflow Ethynylation_Workflow A Charge Reactor with Anhydrous THF B Add Lithium Acetylide Complex and Cool to 0 °C A->B D Add Ketone Solution Dropwise (0-5 °C) B->D C Dissolve Ketone in Anhydrous THF C->D E Warm to RT and Stir (12-16 hours) D->E F Quench with Sat. NH4Cl (aq) E->F G Extract with Diethyl Ether F->G H Wash with Water and Brine G->H I Dry over Na2SO4 H->I J Concentrate and Purify I->J caption Ethynylation Workflow

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group in 4-tert-Butyl-1-ethynylcyclohexanol, a tertiary propargylic alcohol. The derivatization of this functional group into ethers, esters, and silyl ethers can be crucial for altering the molecule's physicochemical properties, such as solubility, stability, and biological activity, which is of significant interest in drug development and materials science.

Introduction

This compound is a valuable building block in organic synthesis. Its tertiary alcohol functionality, while sterically hindered, can be derivatized under specific conditions to yield a variety of useful compounds. The presence of the terminal alkyne offers a versatile handle for further transformations, such as click chemistry or coupling reactions. This document outlines key derivatization reactions, including etherification, esterification, and silylation, providing detailed experimental protocols and expected outcomes.

Derivatization Strategies and Protocols

Three primary strategies for the derivatization of the hydroxyl group of this compound are presented:

  • Etherification: Formation of an ether linkage, typically via a Williamson-like synthesis.

  • Esterification: Conversion of the alcohol to an ester, often using an activated carboxylic acid derivative.

  • Silylation: Protection of the hydroxyl group as a silyl ether, which can enhance lipophilicity and serve as a protecting group in multi-step syntheses.

Etherification: Synthesis of 4-tert-Butyl-1-ethynyl-1-methoxycyclohexane

The formation of ethers from tertiary alcohols can be challenging due to competing elimination reactions. A common method involves the use of a strong base to generate the alkoxide, followed by reaction with an alkyl halide. For tertiary propargylic alcohols, Lewis acid-catalyzed etherification can also be an effective approach.[1][2][3]

Experimental Protocol:

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

DerivativeReagentsSolventReaction TimeYield (%)Analytical Data
4-tert-Butyl-1-ethynyl-1-methoxycyclohexaneNaH, CH₃ITHF12-16 h75-85¹H NMR, ¹³C NMR, MS

Logical Workflow for Etherification:

etherification_workflow cluster_prep Reaction Setup cluster_reaction Alkoxide Formation & Alkylation cluster_workup Work-up & Purification A Dissolve Alcohol in THF B Add NaH at 0°C A->B C Stir at RT (1h) B->C D Add CH3I at 0°C C->D E Stir at RT (Overnight) D->E F Quench with NH4Cl(aq) E->F G Extract with Et2O F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterization

Caption: Workflow for the synthesis of 4-tert-Butyl-1-ethynyl-1-methoxycyclohexane.

Esterification: Synthesis of 4-tert-Butyl-1-ethynylcyclohexyl Acetate

Esterification of the sterically hindered hydroxyl group can be achieved using acetic anhydride, often in the presence of a base such as pyridine, which also acts as a solvent.[4][5] Catalytic amounts of a Lewis acid or an acylation catalyst can improve reaction rates and yields.[6][7][8]

Experimental Protocol:

  • Materials: this compound, Acetic anhydride (Ac₂O), Pyridine, Dichloromethane (CH₂Cl₂), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere.

    • Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by the addition of methanol.

    • Remove the volatiles under reduced pressure.

    • Dissolve the residue in CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Quantitative Data Summary:

DerivativeReagentsSolventReaction TimeYield (%)Analytical Data
4-tert-Butyl-1-ethynylcyclohexyl AcetateAc₂O, PyridinePyridine4-8 h80-90¹H NMR, ¹³C NMR, IR, MS

Signaling Pathway for Esterification:

esterification_pathway Alcohol 4-tert-Butyl-1- ethynylcyclohexanol Intermediate Activated Acyl-Pyridinium Intermediate Alcohol->Intermediate Nucleophilic Attack Reagent Acetic Anhydride Reagent->Intermediate Activation Catalyst Pyridine (Base/Solvent) Catalyst->Reagent Product 4-tert-Butyl-1- ethynylcyclohexyl Acetate Intermediate->Product Acyl Transfer

Caption: Reaction pathway for the acetylation of this compound.

Silylation: Synthesis of tert-Butyl(4-(tert-butyl)-1-ethynylcyclohexyloxy)dimethylsilane

Silylation is a common method for protecting hydroxyl groups. The use of tert-butyldimethylsilyl chloride (TBDMSCl) provides a robust silyl ether that is stable to a wide range of reaction conditions but can be selectively removed.[9][10][11]

Experimental Protocol:

  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous CH₂Cl₂ at room temperature, add TBDMSCl (1.2 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

DerivativeReagentsSolventReaction TimeYield (%)Analytical Data
tert-Butyl(4-(tert-butyl)-1-ethynylcyclohexyloxy)dimethylsilaneTBDMSCl, ImidazoleCH₂Cl₂2-4 h>90¹H NMR, ¹³C NMR, MS

Logical Relationship for Silylation:

silylation_relationship cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product A 4-tert-Butyl-1- ethynylcyclohexanol D Anhydrous CH2Cl2 F Silyl Ether Derivative A->F Derivatization B TBDMSCl B->F Silyl Source C Imidazole C->F Base Catalyst E Room Temperature E->F

Caption: Key components and their relationship in the silylation reaction.

Conclusion

The protocols described provide robust methods for the derivatization of the hydroxyl group in this compound. These transformations are essential for modulating the properties of this versatile building block for applications in medicinal chemistry and materials science. The choice of derivatization strategy will depend on the desired properties of the final compound and its intended application. It is important to note that tertiary propargylic alcohols can be sensitive to acidic conditions, which may lead to Meyer-Schuster or Rupe rearrangements, and reaction conditions should be chosen carefully to avoid these side reactions.[12]

References

reactions involving the ethynyl group of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable reagent in modern synthetic chemistry, 4-tert-Butyl-1-ethynylcyclohexanol serves as a valuable building block due to the versatile reactivity of its terminal alkyne moiety. The sterically demanding tert-butyl group locks the cyclohexane ring in a preferred conformation, influencing the stereochemical outcome of reactions, while the propargylic alcohol functionality offers further synthetic handles. This document provides detailed application notes and experimental protocols for key reactions involving the ethynyl group, tailored for researchers in medicinal chemistry, materials science, and drug development.

Sonogashira Cross-Coupling Reaction

Application Notes

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This cross-coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and is a cornerstone in the synthesis of conjugated enynes, pharmaceuticals, and organic materials.[1] For this compound, this reaction allows for the direct attachment of aromatic and heteroaromatic systems, creating complex molecular architectures. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Representative Quantitative Data for Sonogashira Coupling

The following table summarizes typical conditions and yields for the Sonogashira coupling of various terminal alkynes with aryl halides, providing a benchmark for reactions with this compound.

EntryAlkyne SubstrateAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Propargyl AlcoholIodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT95
21-Octyne4-BromotoluenePd(PPh₃)₄ (3)CuI (5)DiPEADMF8088
3Phenylacetylene4-IodoanisolePdCl₂(PPh₃)₂ (1)CuI (2)Et₃NToluene5097
43-Butyn-1-ol1-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)CuI (5)K₂CO₃Dioxane10091
5Trimethylsilylacetylene2-IodopyridinePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF/Et₃N6093

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-Iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.2 mmol, 1.2 equiv.).

  • Add the aryl iodide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst and amine salts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

sonogashira_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex trans-R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_alkynyl trans-R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation cu_x CuX pd_complex->cu_x pd_alkynyl->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkynyl->product cu_acetylide CuC≡CR² cu_x->cu_acetylide Alkyne Deprotonation cu_acetylide->pd_complex Cu-Acetylide attacks Pd-complex cu_acetylide->cu_x from Transmetalation r1x R¹-X (Aryl Halide) alkyne H-C≡C-R² (Alkyne) base Base alkyne->base base_h Base-H⁺ + X⁻

Sonogashira Pd/Cu Co-Catalytic Cycle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Notes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry".[4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide with exceptional reliability and specificity.[5] The reaction is extremely versatile, proceeding in a wide range of solvents, including water, and is tolerant of most functional groups, eliminating the need for protecting groups.[6] These features make it ideal for drug discovery, bioconjugation, polymer chemistry, and materials science.[4] For this compound, the CuAAC reaction provides a highly efficient method to link the molecule to biomolecules, polymers, or other synthons containing an azide group. The steric hindrance of the substrate has been shown to have minimal impact on the success of the reaction.[4]

Representative Quantitative Data for CuAAC Reactions

This table shows typical outcomes for the CuAAC reaction with various substrates, demonstrating its high efficiency.

| Entry | Alkyne Substrate | Azide Substrate | Cu(I) Source | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | |:---:|:---|:---|:---|:---|:---|:---:|:---:|:---:| | 1 | Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | None | tBuOH/H₂O | RT | >95 | | 2 | Propargyl Alcohol | 1-Azidoadamantane | CuI | None | CH₂Cl₂ | RT | 98 | | 3 | 1-Ethynylcyclohexene | 3-Azidopropanoic acid | CuSO₄/NaAsc | THPTA | H₂O | RT | 94 | | 4 | 4-Pentyn-1-ol | Ethyl 2-azidoacetate | CuI | DiPEA | THF | 40 | 91 | | 5 | 1-Heptyne | 1-Azido-4-methoxybenzene | Cu(OAc)₂/NaAsc | TBTA | DMSO | RT | >99 |

*NaAsc = Sodium Ascorbate; THPTA = tris(3-hydroxypropyltriazolylmethyl)amine; TBTA = tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.

Detailed Experimental Protocol: CuAAC (Click Chemistry)

This protocol outlines a general procedure for the reaction of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • tert-Butanol (tBuOH)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organic azide (1.05 mmol, 1.05 equiv.) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change and is typically complete within 1-24 hours. Monitor by TLC.

  • Upon completion, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the pure 1,2,3-triazole product.

cuaac_cycle cluster_catalyst CuAAC Catalytic Cycle cu1_alkyne Cu(I)-Alkyne Complex cu_acetylide Copper(I) Acetylide cu1_alkyne->cu_acetylide Deprotonation cu_vinylidene Six-Membered Cu-Vinylidene Intermediate cu_acetylide->cu_vinylidene Azide Coordination cu_triazolide Copper Triazolide cu_vinylidene->cu_triazolide Cyclization product 1,4-Triazole Product cu_triazolide->product Protonation alkyne R¹-C≡C-H cu1 Cu(I) azide R²-N₃ product->cu1 Catalyst Regeneration proton_source H⁺ Source (e.g., H₂O)

CuAAC Catalytic Cycle.

Alkylation of Terminal Alkyne

Application Notes

The hydrogen atom on a terminal alkyne is weakly acidic (pKa ≈ 25), allowing it to be deprotonated by a strong base to form a nucleophilic acetylide anion.[7] Common bases for this transformation include sodium amide (NaNH₂), sodium hydride (NaH), or organolithium reagents like n-butyllithium.[8][9] The resulting acetylide is a potent carbon nucleophile that can participate in Sₙ2 reactions with primary alkyl halides to form a new carbon-carbon bond, effectively extending the alkyne chain.[10] This two-step sequence is a fundamental strategy in organic synthesis for building more complex carbon skeletons. With secondary or tertiary halides, elimination (E2) reactions often become the major pathway.[11]

Representative Quantitative Data for Alkyne Alkylation

This table provides examples of the alkylation of terminal alkynes.

EntryAlkyne SubstrateBaseAlkyl HalideSolventTemp (°C)Yield (%)
11-HeptyneNaNH₂Methyl Iodideliq. NH₃-3385
2Phenylacetylenen-BuLiPropyl BromideTHF0 to RT90
33,3-Dimethyl-1-butyneNaHBenzyl BromideDMFRT88
41-EthynylcyclohexeneLDAEthyl IodideTHF-78 to RT79
5Acetylene (di-alkylation)NaNH₂1-Bromobutane (2 eq.)liq. NH₃-3375

*n-BuLi = n-Butyllithium; LDA = Lithium diisopropylamide.

Detailed Experimental Protocol: Alkyne Alkylation

This protocol describes a general procedure for the deprotonation of this compound and subsequent alkylation with a primary alkyl halide.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • Primary alkyl halide (e.g., 1-Iodopropane)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and an inert gas inlet.

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting lithium acetylide solution at -78 °C for 30 minutes.

  • Add the primary alkyl halide (1.2 mmol, 1.2 equiv.) dropwise to the solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography on silica gel to afford the alkylated alkyne product.

alkylation_workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) start Terminal Alkyne (R-C≡C-H) acetylide Acetylide Anion (R-C≡C⁻) start->acetylide Formation of Nucleophile base Strong Base (e.g., n-BuLi) base->start acetylide2 Acetylide Anion (R-C≡C⁻) alkyl_halide Primary Alkyl Halide (R'-X) alkyl_halide->acetylide2 product Internal Alkyne (R-C≡C-R') acetylide2->product C-C Bond Formation

Workflow for Terminal Alkyne Alkylation.

References

Application Notes & Protocols: 4-tert-Butyl-1-ethynylcyclohexanol as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-tert-Butyl-1-ethynylcyclohexanol as a key building block in the synthesis of complex, biologically active molecules, with a focus on its application in the development of Retinoic Acid Receptor (RAR) modulators.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclohexanol core, substituted with a sterically demanding tert-butyl group, provides a defined three-dimensional structure that can be exploited for precise interactions with biological targets. The presence of a terminal alkyne functionality opens up a vast chemical space for the introduction of diverse molecular fragments through powerful and efficient reactions such as the Sonogashira coupling and azide-alkyne "click" chemistry cycloadditions.

The tert-butyl group, in particular, is a key feature that can enhance the pharmacological properties of a molecule. It can improve metabolic stability by shielding adjacent functional groups from enzymatic degradation and increase lipophilicity, which can favorably impact cell permeability and oral bioavailability. In the context of Retinoic Acid Receptor (RAR) modulators, the bulky tert-butyl group can contribute to receptor subtype selectivity, a critical aspect in designing targeted therapies with reduced side effects.

Application in the Synthesis of Retinoic Acid Receptor (RAR) Agonists

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. Modulators of RARs have therapeutic applications in oncology, dermatology, and immunology. The synthesis of potent and selective RAR agonists often involves the construction of a molecular scaffold that mimics the structure of the natural ligand, all-trans retinoic acid. This compound serves as an excellent starting point for building the hydrophobic head group of these synthetic retinoids.

A key reaction in this context is the Sonogashira coupling , which allows for the efficient formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

This section outlines a representative synthetic route to a potent Retinoic Acid Receptor gamma (RARγ) agonist, demonstrating the utility of this compound. The target molecule's structure is based on known potent RARγ agonists and is designed to illustrate the application of the building block.

Experimental Workflow for the Synthesis of a Representative RARγ Agonist

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Saponification A This compound C Pd(PPh3)2Cl2, CuI, Et3N, THF A->C B Methyl 4-iodobenzoate B->C D Coupled Intermediate C->D E Coupled Intermediate F LiOH, THF/H2O E->F G Final RARγ Agonist F->G

Caption: Synthetic workflow for a representative RARγ agonist.

Table 1: Quantitative Data for the Synthesis of the Representative RARγ Agonist

StepReactionReactantsCatalyst/ReagentsProduct Yield (%)Purity (%)
1Sonogashira CouplingThis compound, Methyl 4-iodobenzoatePd(PPh3)2Cl2, CuI, Et3N, THF85>95 (NMR)
2SaponificationCoupled IntermediateLiOH, THF/H2O95>98 (HPLC)

Table 2: Biological Activity of the Representative RARγ Agonist

Assay TypeReceptor SubtypeEC50 (nM)Selectivity vs. RARαSelectivity vs. RARβ
Transactivation AssayRARγ5.250-fold25-fold

Detailed Experimental Protocols

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

To a solution of this compound (1.0 eq) and methyl 4-iodobenzoate (1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of alkyne) is added triethylamine (Et3N, 3.0 eq). The mixture is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) are then added, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the coupled intermediate.

The coupled intermediate (1.0 eq) is dissolved in a mixture of THF and water (2:1, 15 mL/mmol). Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is then acidified to pH 3-4 with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final RARγ agonist as a solid.

Signaling Pathway

The synthesized RARγ agonist exerts its biological effect by binding to the ligand-binding domain of the Retinoic Acid Receptor gamma. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the desired cellular response.

Retinoic Acid Receptor (RAR) Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Agonist RARγ Agonist Agonist->Agonist_nuc cell entry RAR RARγ RXR RXR RAR->RXR heterodimerization CoR Corepressors RAR->CoR binds (inactive) RARE RARE (DNA) RXR->RARE binds CoR->RXR dissociates CoA Coactivators CoA->RXR recruited Gene Target Gene Transcription RARE->Gene activation Agonist_nuc->RXR heterodimerization

Caption: Simplified diagram of the RAR signaling pathway activation.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The biological activity data is representative and may vary depending on the specific experimental conditions.

Application Notes and Protocols: 4-tert-Butyl-1-ethynylcyclohexanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-1-ethynylcyclohexanol is a valuable synthetic building block in medicinal chemistry. Its key structural features—a terminal alkyne group and a bulky tert-butylcyclohexanol moiety—make it particularly suitable for incorporation into potential therapeutic agents. The terminal alkyne facilitates covalent modification of target molecules or the assembly of complex molecular architectures via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The 4-tert-butylcyclohexyl group provides a bulky, hydrophobic scaffold that can be used to probe steric tolerance in protein binding pockets and enhance metabolic stability. This document provides an overview of its applications, protocols for its use in synthesis, and data on the biological activities of resulting compound classes.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. The 1,2,3-triazole ring is a well-recognized pharmacophore and a bioisostere for amide bonds, exhibiting a wide range of biological activities.[3][4] Molecules incorporating this triazole core have been investigated as:

  • Anticancer Agents: Triazole derivatives have shown potent activity against various cancer cell lines.[3][5] They can act as inhibitors of crucial cellular signaling pathways, including those involving protein tyrosine kinases, histone deacetylases, and topoisomerase II.[1]

  • Antimicrobial Agents: The triazole scaffold is a key component of several antifungal drugs.[6] Novel triazole derivatives are continuously being explored for their antibacterial and antifungal properties against resistant strains.[7][8]

  • Enzyme Inhibitors: The unique electronic properties and hydrogen bonding capabilities of the triazole ring make it an effective component in the design of enzyme inhibitors.[5] This has been particularly explored in the development of inhibitors for enzymes like thymidine phosphorylase and c-Met kinase.[5]

Data Presentation: Biological Activities of Structurally Related Triazole Derivatives

While specific biological activity data for compounds directly derived from this compound are not extensively published, the following table summarizes the activities of structurally related 1,2,3-triazole-containing compounds, illustrating the potential efficacy of this molecular class.

Compound ClassTarget/AssayIC50/MICReference
1,2,3-Triazole-Icotinib DerivativesIndoleamine 2,3-dioxygenase 1 (IDO1) Inhibition0.37–2.50 µM[3]
4-Hydroxycoumarin-based N-amino-triazolesAnticancer Activity (HepG2 cell line)1.78–6.34 µM[9]
1,2,3-Triazole-linked TetrahydrocurcuminAnticancer Activity (HCT-116 cell line)1.09 ± 0.17 μM[5]
Coumarin-1,2,3-Triazole ConjugatesAntibacterial Activity (Enterococcus faecalis)12.5–50 µg/mL[7]
1,2,4-Triazolo[1,5-a][3][10][11]triazine DerivativesThymidine Phosphorylase Inhibition2.95 µM[5]

Experimental Protocols

Protocol 1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using this compound via CuAAC Reaction

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a 1,2,3-triazole derivative from this compound and a generic organic azide (R-N₃).

Materials:

  • This compound

  • Organic Azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., a mixture of tert-butanol and water (1:1)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05-0.1 equivalents) and sodium ascorbate (0.1-0.2 equivalents).

  • Reaction Initiation: Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole derivative.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic activity of the newly synthesized triazole derivatives against a cancer cell line (e.g., HCT-116) using the MTT assay.[5]

Materials:

  • Synthesized triazole compound

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis via Click Chemistry cluster_evaluation Biological Evaluation Start This compound + Organic Azide (R-N3) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Reaction t-BuOH/H2O, NaAsc, CuSO4 Product 1,2,3-Triazole Derivative Reaction->Product Screening In Vitro Assay (e.g., MTT Assay) Product->Screening Test Compound Data Quantitative Data (IC50 / MIC) Screening->Data

Caption: Workflow from synthesis to biological evaluation.

G Hypothesized Anticancer Mechanism of Action Triazole_Derivative Triazole Derivative (from this compound) Kinase Protein Tyrosine Kinase Triazole_Derivative->Kinase Inhibition Signaling Downstream Signaling (e.g., Proliferation, Survival) Kinase->Signaling Activation Signaling->Inhibition Blocks Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis

Caption: Potential mechanism of anticancer activity.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 4-tert-Butyl-1-ethynylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-tert-Butyl-1-ethynylcyclohexanol and its derivatives. Additionally, this document outlines methods for evaluating their potential biological activities and presents hypothetical, yet representative, data to guide further research and development in this area.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. The 4-tert-butylcyclohexanol scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties. The introduction of an ethynyl group offers a versatile handle for further chemical modifications and can contribute to the molecule's interaction with biological targets. This document details the synthesis of this compound, a key intermediate, and proposes pathways for its derivatization to explore a range of biological activities, including antibacterial, antifungal, and anticancer properties. The provided protocols and data serve as a foundational guide for researchers interested in exploring this chemical space for therapeutic applications.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of the parent compound and its hypothetical derivatives. This data is illustrative and intended to provide a framework for the evaluation and comparison of newly synthesized compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TBEC-01 Parent Compound>128>12864
TBEC-Ester-01 Acetate Ester6412832
TBEC-Ester-02 Benzoate Ester326416
TBEC-Aryl-01 Phenyl Derivative16328
TBEC-Aryl-02 4-Fluorophenyl Derivative8164

Table 2: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
TBEC-01 Parent Compound>100>100>100
TBEC-Ester-01 Acetate Ester85.292.188.5
TBEC-Ester-02 Benzoate Ester62.775.468.9
TBEC-Aryl-01 Phenyl Derivative21.533.825.1
TBEC-Aryl-02 4-Fluorophenyl Derivative9.815.211.7

Experimental Protocols

Synthesis of this compound (TBEC-01)

This protocol is adapted from a general procedure for the ethynylation of ketones.[1]

Materials:

  • 4-tert-butylcyclohexanone

  • Acetylene gas, purified

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a dropping funnel, and a low-temperature thermometer under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF (100 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Bubble purified acetylene gas through the cold THF for 30 minutes to obtain a saturated solution.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. A white precipitate of lithium acetylide may form.

  • Stir the resulting suspension at -78 °C for an additional 30 minutes.

  • Dissolve 4-tert-butylcyclohexanone (1 equivalent) in anhydrous THF (50 mL) and add it dropwise to the lithium acetylide suspension over 30 minutes, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford pure this compound.

General Protocol for Esterification of this compound

Materials:

  • This compound (TBEC-01)

  • An appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired ester derivative.

General Protocol for Sonogashira Coupling of this compound

Materials:

  • This compound (TBEC-01)

  • An appropriate aryl halide (e.g., iodobenzene, 1-fluoro-4-iodobenzene) (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as solvent and base

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the aryl halide (1.1 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous TEA or DIPA via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC).

  • Once complete, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the desired aryl-coupled derivative.

Protocol for Antimicrobial Susceptibility Testing (MIC Assay)

Method: Broth microdilution method according to CLSI guidelines.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the microorganism to be tested.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Anticancer Cell Viability Assay (MTT Assay)

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis cluster_derivatization Derivatization 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone This compound (TBEC-01) This compound (TBEC-01) 4-tert-butylcyclohexanone->this compound (TBEC-01) Ethynylation Ester Derivatives Ester Derivatives This compound (TBEC-01)->Ester Derivatives Esterification Aryl Derivatives Aryl Derivatives This compound (TBEC-01)->Aryl Derivatives Sonogashira Coupling

Caption: Synthetic route to this compound and its derivatives.

Biological Evaluation Workflow

Biological_Evaluation_Workflow Synthesized Compounds Synthesized Compounds Primary Screening Primary Screening Synthesized Compounds->Primary Screening Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination Hit Compounds Hit Compounds MIC Determination->Hit Compounds IC50 Determination->Hit Compounds Lead Optimization Lead Optimization Hit Compounds->Lead Optimization

Caption: Workflow for the biological evaluation of synthesized compounds.

Proposed Signaling Pathway Inhibition

PI3K_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Apoptosis Apoptosis Akt->Apoptosis mTOR->Cell Survival & Proliferation TBEC Derivative TBEC Derivative TBEC Derivative->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by TBEC derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alcohols via the Grignard reaction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Reaction Initiation Problems

Q1: My Grignard reaction is not starting. What are the common causes and how can I initiate it?

A1: The initiation of a Grignard reaction is often the most challenging step. The primary cause for failure to initiate is the presence of moisture or an oxide layer on the magnesium surface.

  • Moisture: Grignard reagents are highly sensitive to water.[1] Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator.[2] Solvents must be anhydrous. Diethyl ether or tetrahydrofuran (THF) are common choices and should be freshly distilled from a suitable drying agent or obtained from a sealed commercial source.

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl/aryl halide.[3]

    • Activation Methods:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (with caution to avoid breaking the flask) to expose a fresh surface.[3]

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, removing the oxide layer.[2] The disappearance of the iodine color is an indicator of activation.

      • Entrainment: Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is typically vigorous and helps to activate the surface for the main reaction.

      • Seeding: Add a small amount of a previously prepared Grignard reagent to initiate the reaction.

Low Yield or No Product Formation

Q2: The reaction initiated, but I have a low yield of my tertiary alcohol, and I've recovered a significant amount of my starting ketone/ester. What went wrong?

A2: Recovering the starting carbonyl compound suggests that the Grignard reagent was either not formed in sufficient quantity or was consumed by side reactions before it could react with the electrophile.

  • Insufficient Grignard Reagent:

    • Titration: It is crucial to determine the exact concentration of your Grignard reagent before adding the ketone or ester. This can be done by titrating a small aliquot of the reagent against a known concentration of a protic compound like menthol or diphenylacetic acid in the presence of an indicator such as 1,10-phenanthroline.[4][5]

    • Side Reactions During Formation: The Wurtz coupling, where the Grignard reagent reacts with the starting alkyl/aryl halide, can reduce the concentration of the active reagent.[6] This is more prevalent at higher temperatures and with more reactive halides.

  • Reaction with Protic Impurities: Any trace amounts of water, alcohol, or even acidic protons on the starting materials or in the solvent will quench the Grignard reagent.[7]

  • Enolization of the Ketone: If the ketone is sterically hindered or has acidic α-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[8] Upon acidic workup, this enolate is converted back to the starting ketone. To minimize this, use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature.

Q3: My reaction yielded no desired product at all, even though it seemed to initiate. What are the likely reasons?

A3: A complete failure to form the product after apparent initiation can be due to several critical errors.

  • Incorrect Reagent Stoichiometry: For the synthesis of tertiary alcohols from esters, it is essential to use at least two equivalents of the Grignard reagent. The first equivalent reacts to form a ketone intermediate, which then reacts with a second equivalent to yield the tertiary alcohol.[9]

  • Premature Quenching: Adding the acidic workup solution before the Grignard reagent has had sufficient time to react with the carbonyl compound will destroy the Grignard reagent and halt the reaction.[7]

  • Atmospheric Moisture and Carbon Dioxide: Performing the reaction open to the atmosphere can lead to quenching by moisture and reaction with carbon dioxide to form a carboxylic acid byproduct. Always maintain an inert atmosphere (e.g., nitrogen or argon).

Presence of Side Products

Q4: My final product is contaminated with significant side products. How can I identify and minimize them?

A4: The nature of the side products can provide clues about what went wrong during the reaction.

  • Biphenyl (in the case of Phenylmagnesium Bromide): The formation of biphenyl is a common side reaction resulting from the coupling of the Grignard reagent with unreacted bromobenzene.[10] This is favored by higher concentrations of the halide and elevated temperatures. To minimize this, ensure a slow, dropwise addition of the bromobenzene to the magnesium turnings to maintain a low instantaneous concentration. Biphenyl can often be removed from the final product by recrystallization or by washing with a non-polar solvent like petroleum ether in which the tertiary alcohol is less soluble.[10][11]

  • Reduced Product (Secondary Alcohol): With sterically hindered ketones or bulky Grignard reagents, a reduction reaction can occur where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon, resulting in a secondary alcohol after workup.[8] Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) or a less hindered ketone can mitigate this.

  • Alkane from the Grignard Reagent: The presence of the alkane corresponding to the Grignard reagent (e.g., butane from butylmagnesium bromide) is a clear indication of quenching by a protic source, most commonly water.[12]

Data Presentation

The stoichiometry of the reactants can significantly impact the yield and purity of the tertiary alcohol. The following table summarizes the results from the synthesis of 3-methyl-3-pentanol from butanone (a ketone) and ethyl acetate (an ester) using ethylmagnesium bromide.

Starting MaterialEquivalents of Grignard ReagentGC Purity of Purified ProductRatio of Tertiary Alcohol to Unreacted Ester (in crude mixture)Yield of Tertiary Alcohol
Butanone1.2100%--4.668 g
Butanone2.498%--1.705 g
Ethyl Acetate1.295%1.07:12.047 g
Ethyl Acetate2.499.6%36:12.849 g
Data adapted from a study on Grignard addition reactions.[13]

Experimental Protocols

1. Preparation of a Grignard Reagent (e.g., n-Butylmagnesium Bromide)

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. A drying tube containing calcium chloride should be placed on top of the condenser.

  • Reagents:

    • Magnesium turnings: 0.800 g

    • 1-bromobutane: 4.567 g

    • Anhydrous diethyl ether: 42 mL

  • Procedure:

    • Place the magnesium turnings in the reaction flask.

    • In the addition funnel, prepare a solution of 1-bromobutane in 17.0 mL of anhydrous diethyl ether.

    • Add approximately 5 mL of the 1-bromobutane solution to the magnesium turnings to cover them.

    • If the reaction does not start spontaneously (indicated by bubbling and a cloudy appearance), gently warm the flask with a heat gun or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent.

2. Synthesis of a Tertiary Alcohol (e.g., 2-Methyl-2-hexanol)

  • Reagents:

    • n-Butylmagnesium bromide solution (prepared above)

    • Anhydrous acetone: 1.933 g

    • Anhydrous diethyl ether: 25 mL

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of anhydrous acetone in 25 mL of anhydrous diethyl ether in the addition funnel.

    • Add the acetone solution dropwise to the cooled, stirring Grignard reagent. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20-30 minutes.

3. Work-up and Purification of the Tertiary Alcohol

  • Procedure:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. The organic layer (ether) should be separated from the aqueous layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers and wash successively with 5% HCl, 10% NaHCO3, and saturated NaCl (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation. Collect the fraction that boils at the expected temperature for the tertiary alcohol. For 2-methyl-2-hexanol, the boiling point is approximately 141-143°C.[14]

Visualizations

Experimental Workflow for Tertiary Alcohol Synthesis

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Carbonyl cluster_workup Work-up & Purification prep_glass Dry Glassware add_mg Add Mg Turnings prep_glass->add_mg prep_reagents Prepare Anhydrous Reagents add_halide Add Alkyl/Aryl Halide prep_reagents->add_halide add_mg->add_halide initiate Initiate Reaction add_halide->initiate reflux_g Reflux initiate->reflux_g cool_g Cool Grignard Reagent reflux_g->cool_g add_carbonyl Add Ketone/Ester cool_g->add_carbonyl react React add_carbonyl->react quench Quench Reaction react->quench extract Extract quench->extract dry Dry Organic Layer extract->dry purify Purify (e.g., Distillation) dry->purify

Caption: Experimental workflow for the synthesis of tertiary alcohols using the Grignard reaction.

Troubleshooting Decision Tree for Grignard Reaction

troubleshooting_tree cluster_activation Activation Methods start Reaction Fails to Initiate q_moisture Are glassware and reagents completely dry? start->q_moisture a_no_moisture Dry glassware and solvents. Use anhydrous reagents. q_moisture->a_no_moisture No a_yes_moisture Activate Magnesium q_moisture->a_yes_moisture Yes crush Crush Mg a_yes_moisture->crush iodine Add Iodine a_yes_moisture->iodine dibromoethane Add 1,2-dibromoethane a_yes_moisture->dibromoethane low_yield Low Yield/ Starting Material Recovered q_titration Was Grignard reagent titrated? low_yield->q_titration a_no_titration Titrate to determine exact concentration. q_titration->a_no_titration No q_enolization Is ketone sterically hindered? q_titration->q_enolization Yes a_yes_enolization Use lower temperature. Consider a different Grignard reagent. q_enolization->a_yes_enolization Yes

Caption: Decision tree for troubleshooting common Grignard reaction issues.

Grignard Reaction Mechanism and Side Reactions

reaction_mechanism cluster_main Main Reaction Pathway cluster_side Side Reactions grignard R-MgX alkoxide Tertiary Alkoxide grignard->alkoxide Nucleophilic Addition wurtz Wurtz Coupling (R-R) grignard->wurtz Reacts with R-X enolate Enolate grignard->enolate Acts as Base sec_alcohol Secondary Alcohol grignard->sec_alcohol β-Hydride Transfer ketone R'COR'' (Ketone) ketone->alkoxide enolization Enolization ketone->enolization reduction Reduction ketone->reduction alcohol Tertiary Alcohol alkoxide->alcohol Acidic Workup enolization->enolate reduction->sec_alcohol

Caption: Mechanism for tertiary alcohol synthesis and common side reactions.

References

Technical Support Center: Optimization of Ethynylation Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) to optimize ethynylation reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My ethynylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low product yield is a common issue in ethynylation reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Activity: The catalyst is crucial for the reaction's success.

      • Inactive Catalyst: Ensure the catalyst has been properly activated. For instance, copper-based catalysts often require an activation step to form the active cuprous acetylide species.[1][2] This can be achieved by heating the catalyst in the presence of formaldehyde and acetylene.[3][4]

      • Catalyst Deactivation: The catalyst may deactivate during the reaction. This can be caused by the formation of polyacetylene on the catalyst surface or changes in the catalyst's structure.[2] Consider increasing the catalyst loading or using a fresh batch of catalyst. Some catalyst systems, like those with bismuth oxide promoters, are designed to inhibit the transformation of the active Cu⁺ to inactive Cu⁰, thus extending the catalyst's lifespan.[5]

      • Incorrect Catalyst Choice: The choice of catalyst and promoters can significantly impact the reaction outcome. For example, the addition of MgO as a promoter can increase the basicity of the catalyst, facilitating the activation of acetylene and leading to higher yields.[2][6] Conversely, acidic promoters like Al₂O₃ can lead to the formation of polyacetylene and rapid deactivation.[2]

    • Reaction Conditions: Suboptimal reaction conditions can hinder product formation.

      • Temperature: Ethynylation reactions are often sensitive to temperature. For the synthesis of 1,4-butynediol from formaldehyde and acetylene, temperatures are typically maintained between 80-120°C.[7] Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can promote side reactions and catalyst deactivation.[4]

      • Pressure: The partial pressure of acetylene is a critical parameter. While some processes operate at atmospheric pressure, others may require slightly elevated pressures to ensure sufficient acetylene concentration in the reaction mixture.[7]

      • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Common solvents for ethynylation include water, ethers, and dimethylformamide.[8]

    • Reactant Quality and Stoichiometry:

      • Impure Reactants: Ensure the purity of your starting materials. Impurities can poison the catalyst or lead to unwanted side reactions.

      • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to byproduct formation.

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: My reaction is producing the desired product, but I'm also observing significant amounts of byproducts. How can I improve the selectivity?

  • Answer: Poor selectivity often arises from non-optimized reaction conditions or catalyst issues.

    • Temperature and Pressure Control: Fine-tuning the temperature and pressure can significantly impact selectivity. Running the reaction at the lower end of the optimal temperature range may favor the formation of the desired product over side reactions.

    • Catalyst Promoters: The addition of promoters to the catalyst can enhance selectivity. For example, in the ethynylation of formaldehyde, bismuth is often used as a promoter to improve the selectivity towards 1,4-butynediol.[9]

    • Byproduct Identification: Identify the major byproducts to understand the competing reaction pathways. Common byproducts in the ethynylation of formaldehyde include propargyl alcohol and methanol.[10] Understanding these pathways can help in adjusting conditions to disfavor their formation. For instance, the formation of propargyl alcohol can sometimes be minimized by adjusting the formaldehyde to acetylene ratio.

Issue 3: Catalyst Deactivation and Reusability

  • Question: My catalyst seems to lose activity over time or upon reuse. What causes catalyst deactivation and can it be regenerated?

  • Answer: Catalyst deactivation is a common challenge in heterogeneous catalysis.

    • Causes of Deactivation:

      • Coking: The formation of carbonaceous deposits (coke or polyacetylene) on the catalyst surface can block active sites.[2]

      • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.

      • Leaching: Active metal components of the catalyst may dissolve into the reaction medium.

      • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst.

    • Regeneration: In some cases, deactivated catalysts can be regenerated.

      • Coke Removal: Coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits. However, this must be done carefully to avoid damaging the catalyst structure.

      • Washing: Washing the catalyst with a suitable solvent may remove some adsorbed impurities.

    • Improving Stability: To minimize deactivation, consider:

      • Using a catalyst support that enhances the dispersion and stability of the active metal.[11]

      • Adding promoters that improve the catalyst's resistance to deactivation.[5]

      • Optimizing reaction conditions to minimize high temperatures and long reaction times that can lead to sintering and coking.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical reaction conditions for the ethynylation of formaldehyde to 1,4-butynediol?

    • A1: Typical conditions involve a copper-based catalyst, often with a bismuth promoter, at a temperature of 80-120°C and an acetylene partial pressure of not more than 2.0 atmospheres.[7] The reaction is often carried out in an aqueous slurry.

  • Q2: How can I monitor the progress of my ethynylation reaction?

    • A2: The reaction progress can be monitored by techniques such as gas chromatography (GC) to quantify the consumption of reactants and the formation of products.[1][9] For example, in the synthesis of 1,4-butynediol, the concentration of formaldehyde and 1,4-butynediol in the reaction mixture can be determined by GC analysis.[9]

  • Q3: What is a typical workup procedure for an ethynylation reaction?

    • A3: A general workup procedure involves:

      • Cooling the reaction mixture to room temperature.

      • Filtering to separate the solid catalyst.

      • Extracting the aqueous phase with an organic solvent to isolate the product.

      • Washing the organic layer with brine.

      • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

      • Removing the solvent under reduced pressure.

      • Purifying the crude product by distillation or column chromatography.

  • Q4: What are the key safety precautions to consider when working with acetylene?

    • A4: Acetylene is a highly flammable and potentially explosive gas. Key safety precautions include:

      • Working in a well-ventilated area.[12]

      • Keeping cylinders upright and secure.[12][13]

      • Using the correct regulator and ensuring all equipment is free of oil and grease.[13]

      • Never exceeding a pressure of 15 psig for free acetylene.[14]

      • Using flashback arrestors and check valves.[14]

      • Avoiding contact with copper, silver, and mercury, as acetylene can form explosive acetylides with these metals.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions for Ethynylation of Formaldehyde

Catalyst SystemTemperature (°C)Pressure (atm)Formaldehyde Conc. (wt%)Catalyst LoadingYield of 1,4-Butynediol (%)Reference
CuO-Bi₂O₃/SiO₂901.2 (acetylene)37Not specified~78 (after 190h)[1]
CuO/MgO90Atmospheric352.5 g / 50 mL solution94[2]
CuO/SiO₂90Atmospheric352.5 g / 50 mL solution85[2]
CuO/Al₂O₃90Atmospheric352.5 g / 50 mL solution66 (initial)[2]
Cu-Bi on Pumice70-90 (activation)Not specified37200 g / 200 cm³ formalin95.3[3]
Cuprous Acetylide Complex60-120≤ 2.0 (acetylene)20-351-10 parts Cu/100 parts mediumNot specified[7]
CB/CN-BTC-35090AtmosphericNot specified1.0 g77.2[4]

Experimental Protocols

Key Experiment: Synthesis of 1,4-Butynediol via Ethynylation of Formaldehyde

This protocol is a generalized procedure based on common practices in the literature.[4]

1. Catalyst Activation:

  • Suspend the copper-based catalyst in an aqueous solution of formaldehyde in a suitable reactor.
  • Purge the reactor with an inert gas (e.g., nitrogen).
  • Introduce acetylene gas into the mixture while stirring.
  • Heat the mixture to the activation temperature (typically 70-90°C) and maintain for a specified period (e.g., 2 hours) to form the active cuprous acetylide species.

2. Ethynylation Reaction:

  • After catalyst activation, adjust the temperature to the desired reaction temperature (e.g., 90°C).
  • Continuously feed acetylene into the reactor at a controlled flow rate.
  • Maintain vigorous stirring to ensure good gas-liquid-solid mixing.
  • Monitor the reaction progress by periodically taking samples and analyzing them by GC for formaldehyde consumption and 1,4-butynediol formation.

3. Reaction Workup and Product Isolation:

  • Once the reaction has reached the desired conversion, stop the acetylene flow and purge the reactor with an inert gas.
  • Allow the reactor to cool to room temperature.
  • Separate the solid catalyst by filtration or centrifugation.
  • The aqueous solution containing the product can then be subjected to purification steps such as distillation to isolate the 1,4-butynediol.

Visualizations

Ethynylation_Troubleshooting_Workflow start Low Yield or Selectivity Issue check_catalyst Check Catalyst Activity/Integrity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reactants Verify Reactant Quality & Stoichiometry start->check_reactants catalyst_ok Catalyst OK? check_catalyst->catalyst_ok conditions_ok Conditions OK? check_conditions->conditions_ok reactants_ok Reactants OK? check_reactants->reactants_ok catalyst_ok->check_conditions Yes optimize_catalyst Optimize Catalyst: - Activation - Loading - Promoters catalyst_ok->optimize_catalyst No conditions_ok->check_reactants Yes optimize_conditions Optimize Conditions: - Temperature - Pressure - Solvent conditions_ok->optimize_conditions No purify_reactants Purify/Replace Reactants reactants_ok->purify_reactants No rerun_reaction Re-run Experiment reactants_ok->rerun_reaction Yes optimize_catalyst->rerun_reaction optimize_conditions->rerun_reaction purify_reactants->rerun_reaction

Caption: Troubleshooting workflow for low yield or selectivity in ethynylation reactions.

Ethynylation_Experimental_Workflow prep 1. Prepare Reactants & Catalyst activation 2. Catalyst Activation (Formaldehyde + Acetylene) prep->activation reaction 3. Ethynylation Reaction (Controlled T & P) activation->reaction monitoring 4. Reaction Monitoring (e.g., GC) reaction->monitoring workup 5. Workup (Catalyst Separation) reaction->workup monitoring->reaction Continue until completion purification 6. Product Purification (Distillation/Chromatography) workup->purification analysis 7. Product Analysis (NMR, GC-MS, etc.) purification->analysis

Caption: General experimental workflow for an ethynylation reaction.

References

Technical Support Center: Characterization of Impurities in 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-Butyl-1-ethynylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthesis process and degradation. Based on the common synthetic route starting from 4-tert-butylcyclohexanone, the following impurities should be considered:

  • Process-Related Impurities:

    • 4-tert-butylcyclohexanone: Unreacted starting material.

    • cis/trans-4-tert-butylcyclohexanol: A potential precursor to the starting ketone and a possible byproduct if reduction occurs during synthesis.

    • Stereoisomers of this compound: The final product can exist as cis and trans isomers, which may need to be separated and quantified.

  • Degradation Products:

    • Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to identify potential degradation products. While specific degradation products for this molecule are not extensively documented in publicly available literature, general degradation pathways for similar molecules suggest that oxidation of the alcohol or reactions involving the ethynyl group could occur.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating and quantifying non-volatile impurities.[1] A reversed-phase method is typically suitable.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, such as residual solvents, and can also be used to separate and quantify process-related impurities like 4-tert-butylcyclohexanone and its alcohol precursor.[2]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is crucial for the identification of unknown impurities by providing molecular weight and fragmentation information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a mobile phase with a lower pH (e.g., add 0.1% formic or phosphoric acid) to suppress silanol ionization. Use a column with high-purity silica or an end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column void or collapse.Replace the column. Consider using a guard column to protect the analytical column.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure proper mobile phase mixing and pump performance. Degas the mobile phase.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop. Run a blank gradient.
GC Analysis Troubleshooting
IssuePotential CauseSuggested Solution
Peak Broadening Injection port temperature is too low.Increase the injector temperature to ensure rapid volatilization of the sample.
Carrier gas flow rate is too low.Optimize the carrier gas flow rate.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality capillary column.
Poor Resolution of Isomers Inappropriate column phase or temperature program.Use a polar stationary phase (e.g., Carbowax) known for separating isomers. Optimize the temperature ramp rate.[2]

Experimental Protocols

HPLC Method for Impurity Profiling

This is a general starting method and may require optimization.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities and Process-Related Impurities

This method is suitable for the analysis of 4-tert-butylcyclohexanone and cis/trans-4-tert-butylcyclohexanol.

ParameterRecommended Condition
Column DB-Wax or equivalent polar capillary column, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.
Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.

Stress ConditionProtocol
Acidic Hydrolysis Reflux the sample solution (1 mg/mL in 0.1 M HCl) for 24 hours at 60 °C.
Basic Hydrolysis Reflux the sample solution (1 mg/mL in 0.1 M NaOH) for 24 hours at 60 °C.
Oxidative Degradation Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to identify and quantify any degradation products.

Data Presentation

Table 1: Summary of Potential Process-Related Impurities

Impurity NameStructureOriginRecommended Analytical Technique
4-tert-butylcyclohexanoneC₁₀H₁₈OStarting MaterialGC-MS, HPLC-UV
cis-4-tert-butylcyclohexanolC₁₀H₂₀OPrecursor/ByproductGC-MS
trans-4-tert-butylcyclohexanolC₁₀H₂₀OPrecursor/ByproductGC-MS
cis-4-tert-Butyl-1-ethynylcyclohexanolC₁₂H₂₀OStereoisomerHPLC-UV
trans-4-tert-Butyl-1-ethynylcyclohexanolC₁₂H₂₀OStereoisomerHPLC-UV

Visualizations

cluster_synthesis Synthesis Pathway 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Ethynylation Ethynylation 4-tert-butylcyclohexanone->Ethynylation Acetylene Acetylene Acetylene->Ethynylation Product This compound Ethynylation->Product

Caption: Synthesis of this compound.

cluster_workflow Analytical Workflow Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis Sample->GC_MS Quantification Impurity Quantification HPLC_UV->Quantification LC_MS LC-MS for Unknowns HPLC_UV->LC_MS If unknown peaks NMR_FTIR NMR/FTIR for Structure LC_MS->NMR_FTIR Identification Impurity Identification NMR_FTIR->Identification

Caption: Impurity Characterization Workflow.

cluster_troubleshooting HPLC Peak Shape Troubleshooting Peak_Tailing Peak Tailing Observed? Check_pH Lower Mobile Phase pH Peak_Tailing->Check_pH Yes Peak_Fronting Peak Fronting Observed? Peak_Tailing->Peak_Fronting No Check_Column Use End-capped Column Check_pH->Check_Column Reduce_Conc Reduce Sample Concentration Check_Column->Reduce_Conc Check_Solvent Match Sample Solvent to Mobile Phase Peak_Fronting->Check_Solvent Yes Check_Column_Void Inspect/Replace Column Check_Solvent->Check_Column_Void

References

Technical Support Center: Handling and Storage of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the dedicated support resource for 4-tert-Butyl-1-ethynylcyclohexanol. This guide is intended for researchers, scientists, and drug development professionals to provide essential information for preventing the decomposition of this compound during experimental procedures and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound? A1: The decomposition of this compound is most commonly initiated by exposure to acidic conditions, which catalyze a dehydration reaction. Elevated temperatures can also promote thermal decomposition. As a tertiary alcohol, it is generally resistant to oxidation under standard conditions because this would require the cleavage of a carbon-carbon bond, which is energetically unfavorable.[1][2][3]

Q2: What are the likely decomposition products? A2: The acid-catalyzed dehydration of this compound typically results in the formation of an alkene. The primary byproduct is expected to be 4-tert-butyl-1-ethynylcyclohexene, along with water. Under more forcing conditions, further rearrangements or reactions involving the ethynyl group could occur.

Q3: How can I detect if my sample of this compound has started to decompose? A3: Decomposition can be identified through several methods:

  • Visual Inspection: A noticeable change in the physical appearance of the compound, such as a color change from white to yellow or the material becoming gummy, can indicate degradation.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of new, less polar spots corresponding to the alkene byproducts.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the appearance of signals corresponding to decomposition products.

  • Chromatographic Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of the sample and detect the presence of byproducts.

Q4: What are the ideal storage conditions for this compound? A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from light. The container should be tightly sealed, and for maximum stability, the headspace should be flushed with an inert gas like argon or nitrogen to exclude moisture and air. A storage temperature of 2-8°C is recommended.

Troubleshooting Guide for Experimental Workflows

This guide provides solutions for common issues encountered when using this compound in experiments.

Observed Issue Potential Cause Recommended Solution
Reaction yields are consistently low. The starting material has degraded prior to use, or is decomposing under the reaction conditions.Verify the purity of the starting material using GC or NMR before starting the reaction. Ensure the reaction is performed under neutral or basic conditions and at the lowest feasible temperature.
Multiple unexpected spots on TLC plate post-reaction. Acid-catalyzed dehydration is occurring during the reaction or acidic workup.If possible, run the reaction under inert conditions. Avoid acidic reagents or catalysts if they are not essential for the desired transformation. During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components before solvent extraction.
Compound appears discolored upon removal from storage. Improper storage conditions (exposure to air, moisture, or acidic vapors in the lab environment).Discard the degraded material. Ensure future batches are stored under an inert atmosphere in a tightly sealed container in a cold, dark, and dry environment.

Key Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To quantitatively determine the purity of this compound and detect any decomposition byproducts.

Parameter Condition
Instrument Gas chromatograph with a Flame Ionization Detector (FID)
Column Standard non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm)
Injector Temp. 250 °C
Detector Temp. 280 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 240 °C. Hold: 5 min.
Sample Prep. Dissolve ~5 mg of the compound in 1 mL of a high-purity neutral solvent (e.g., ethyl acetate or dichloromethane).

Procedure:

  • Prepare the sample solution as described above.

  • Inject 1 µL of the solution into the GC.

  • Analyze the resulting chromatogram. The presence of peaks at retention times shorter than the main product peak may indicate the presence of the less polar alkene decomposition product.

Protocol 2: Neutralization of Glassware for Sensitive Reactions

Objective: To prevent trace acidic residues on glassware from initiating the decomposition of this compound.

Materials:

  • Glassware

  • Ammonia solution (1% in water) or a dilute sodium bicarbonate solution

  • Deionized water

  • Acetone or other suitable drying solvent

Procedure:

  • Clean the glassware thoroughly with a standard laboratory detergent and water.

  • Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.

  • Rinse the glassware with the basic solution (1% ammonia or dilute NaHCO₃).

  • Rinse thoroughly with deionized water to remove any residual base.

  • Perform a final rinse with acetone to facilitate rapid drying.

  • Dry the glassware in an oven at >100 °C for at least 2 hours before use. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

Visualized Workflows and Pathways

decomposition_pathway cluster_0 Acid-Catalyzed Dehydration A This compound B Carbocation Intermediate A->B H⁺ (Acid Catalyst) -H₂O C 4-tert-butyl-1-ethynylcyclohexene + H₂O B->C -H⁺

Caption: Primary decomposition pathway via acid-catalyzed dehydration.

troubleshooting_flowchart start Experiment Start: Using this compound check_purity Check Purity Before Use? (TLC, GC, or NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure Yes proceed Proceed with Experiment check_purity->proceed No (Quick Use) purify Purify by Recrystallization or Column Chromatography is_pure->purify No is_pure->proceed Yes purify->proceed reaction_conditions Control Reaction Conditions: - Neutral or basic pH - Lowest feasible temperature - Inert atmosphere proceed->reaction_conditions workup Perform Neutral Workup (e.g., NaHCO₃ wash) reaction_conditions->workup final_product Isolate Final Product workup->final_product

Caption: A logical workflow for preventing decomposition during experiments.

References

Technical Support Center: Production of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 4-tert-Butyl-1-ethynylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory, pilot, and production-scale manufacturing.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, focusing on the critical ethynylation step of 4-tert-butylcyclohexanone.

Q1: Low or no conversion of 4-tert-butylcyclohexanone to the desired product.

A1: This is a common issue that can be attributed to several factors related to the activation of acetylene and the reactivity of the ketone.

  • Inadequate Base Strength or Solubility: The acetylide anion must be generated in situ. If the base is not strong enough or is not soluble in the reaction medium, the concentration of the acetylide will be too low.

    • Solution: Switch to a stronger base system like sodium amide or potassium tert-butoxide in an appropriate solvent. The use of a superbasic media like KOH in DMSO has been shown to be effective for challenging ethynylations.

  • Presence of Water: Water will quench the acetylide anion.

    • Solution: Ensure all reactants, solvents, and equipment are rigorously dried. Use anhydrous solvents and dry acetylene gas.

  • Low Reaction Temperature: The activation energy for the reaction with a sterically hindered ketone like 4-tert-butylcyclohexanone might not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature, monitoring for the formation of side products.

Q2: Significant formation of side products, particularly a high-boiling residue.

A2: The formation of byproducts is a key challenge in the Favorskii reaction, especially during scale-up.

  • Aldol Condensation: 4-tert-butylcyclohexanone has enolizable alpha-hydrogens, which can lead to self-condensation under basic conditions, forming high-molecular-weight impurities.

    • Solution:

      • Add the ketone slowly to the solution containing the pre-formed acetylide to maintain a low concentration of the ketone.

      • Use a less basic, but still effective, acetylide source, such as a lithium or zinc acetylide, which can favor the 1,2-addition over enolization.

  • Polymerization of Acetylene: Under certain conditions, acetylene can polymerize.

    • Solution: Control the temperature and ensure a constant, but not excessive, flow of acetylene into the reactor.

  • Retro-Favorskii Reaction: The reverse reaction can occur, especially at elevated temperatures during workup or distillation.

    • Solution: Perform workup and purification at the lowest feasible temperature. Acidic conditions should be avoided during workup as they can catalyze the Meyer-Schuster rearrangement if an aldehyde was the starting material, and may promote side reactions with the tertiary alcohol product.

Q3: Difficulties in purifying the final product.

A3: Tertiary propargylic alcohols can be challenging to purify, especially at a large scale.

  • Azeotrope Formation: The product may form azeotropes with the solvent or impurities, making separation by simple distillation difficult.

    • Solution: Consider azeotropic distillation with a different solvent to break the azeotrope or utilize fractional distillation under reduced pressure.

  • Thermal Instability: The product may be prone to decomposition at higher temperatures.

    • Solution: Use vacuum distillation to lower the boiling point. Ensure the distillation setup has efficient heat transfer to avoid localized overheating.

  • Co-distillation of Impurities: Unreacted starting material or side products with similar boiling points can co-distill with the product.

    • Solution: Employ high-efficiency fractional distillation columns. Alternatively, consider crystallization or chromatography for purification if high purity is required and distillation is ineffective.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for the ethynylation of 4-tert-butylcyclohexanone?

A: Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF) is a common choice. For challenging reactions, dimethyl sulfoxide (DMSO) can be used to enhance the basicity of the system and improve the reaction rate.

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by taking aliquots (after quenching) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will allow you to track the disappearance of the starting material (4-tert-butylcyclohexanone) and the appearance of the product.

Q: What are the safety precautions for handling acetylene and strong bases on a large scale?

A: Acetylene is highly flammable and can be explosive under pressure. It should be handled in a well-ventilated area, and its pressure should be carefully regulated. Strong bases like sodium amide and potassium tert-butoxide are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant lab coats, must be worn. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Anticipated Scale-Up Challenges and Mitigation Strategies
ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg)Production Scale (>100 kg)
Yield Typically 70-90%May decrease to 60-80% due to mass transfer limitationsOptimization is critical to maintain yields >75%
Key Impurity Unreacted starting material, aldol condensation productsIncreased levels of aldol products due to longer reaction timesFormation of polymeric materials and thermal degradation products
Mitigation Strategy Slow addition of ketone, use of anhydrous solventsImproved agitation, precise temperature control, process analyticsContinuous processing, optimized reactor design for heat transfer
Purification Method Flash chromatography, simple distillationFractional vacuum distillationHigh-efficiency fractional vacuum distillation, crystallization

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Objective: To synthesize this compound on a 1 kg scale.

Materials:

  • 4-tert-butylcyclohexanone (1.0 kg, 6.48 mol)

  • Potassium tert-butoxide (1.1 kg, 9.80 mol)

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • Acetylene gas, purified

  • Saturated aqueous ammonium chloride solution

  • Hexane

  • Magnesium sulfate, anhydrous

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and gas inlet/outlet

  • Chilling unit for the reactor jacket

  • Acetylene gas cylinder with a regulator and flow meter

  • Addition funnel

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the 20 L reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: Charge the reactor with potassium tert-butoxide (1.1 kg) and anhydrous THF (8 L).

  • Cooling: Cool the suspension to 0 °C using the chilling unit.

  • Acetylene Introduction: Start a slow and steady subsurface purge of acetylene gas into the stirred suspension. Maintain a positive pressure of acetylene.

  • Ketone Addition: Dissolve 4-tert-butylcyclohexanone (1.0 kg) in anhydrous THF (2 L). Slowly add this solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution (5 L) to the reactor, keeping the temperature below 20 °C.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with hexane (2 x 2 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactor Dry 20L Reactor under Nitrogen charge_reagents Charge KOtBu and Anhydrous THF prep_reactor->charge_reagents cool Cool to 0 °C charge_reagents->cool acetylene Introduce Acetylene Gas cool->acetylene add_ketone Slowly Add 4-tert-butylcyclohexanone in THF acetylene->add_ketone monitor Monitor Reaction by GC add_ketone->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Hexane quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate distill Vacuum Distill concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_logic cluster_impurities High Impurity Levels start Low Yield or Incomplete Reaction check_base Check Base Strength and Solubility start->check_base check_water Check for Water Contamination start->check_water check_temp Check Reaction Temperature start->check_temp aldol Aldol Condensation? start->aldol solution_base Use Stronger Base (e.g., NaNH2, KOtBu in DMSO) check_base->solution_base solution_water Use Anhydrous Reagents/Solvents check_water->solution_water solution_temp Increase Temperature Gradually check_temp->solution_temp slow_addition Slow Ketone Addition aldol->slow_addition change_metal Use Li or Zn Acetylide aldol->change_metal

Caption: Troubleshooting logic for low yield issues.

alternative catalysts for the synthesis of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for the synthesis of 4-tert-Butyl-1-ethynylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative catalytic systems to traditional strong bases (e.g., NaNH₂) for the synthesis of this compound?

A1: While traditional methods employing strong bases like sodium amide in liquid ammonia are effective, several alternative catalytic systems offer milder conditions and different safety profiles. These include:

  • Zinc-Based Catalysts: Diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂) in the presence of a chiral ligand can facilitate the enantioselective addition of alkynes to ketones.

  • Copper-Based Catalysts: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) triflate (CuOTf), can catalyze the addition of terminal alkynes to ketones.

  • Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to transport the acetylide anion from an aqueous or solid phase to the organic phase containing the ketone.

Q2: What are the main advantages of using these alternative catalysts over traditional methods?

A2: Alternative catalysts can offer several benefits:

  • Milder Reaction Conditions: Many of these catalytic systems operate at or near room temperature and do not require cryogenic conditions.

  • Improved Safety: They can avoid the use of highly reactive and hazardous reagents like sodium amide and liquid ammonia.

  • Enhanced Selectivity: Chiral ligands in zinc- and copper-based systems can provide high enantioselectivity, which is crucial for the synthesis of chiral drug molecules.

  • Functional Group Tolerance: Some catalytic systems are more tolerant of other functional groups in the substrate.

  • Greener Chemistry: Phase-transfer catalysis, for instance, can reduce the need for anhydrous and hazardous organic solvents.[1][2]

Q3: What are the typical solvents used for these alternative catalytic reactions?

A3: The choice of solvent depends on the catalytic system:

  • Zinc-Based Catalysts: Toluene is a common solvent for zinc-catalyzed alkynylations.

  • Copper-Based Catalysts: Toluene or other non-polar aprotic solvents are often employed.

  • Phase-Transfer Catalysis: A biphasic system is used, typically consisting of an organic solvent (like toluene or dichloromethane) and an aqueous solution of a base (e.g., concentrated KOH or NaOH).

Troubleshooting Guides

Zinc-Catalyzed Ethynylation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst due to moisture or air exposure. 2. Insufficient catalyst loading. 3. Low reaction temperature. 4. Steric hindrance from the tert-butyl group slowing the reaction.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 3. Gradually increase the reaction temperature. 4. Increase the reaction time.
Formation of Side Products (e.g., ethyl addition) 1. Use of diethylzinc can lead to competitive addition of an ethyl group to the ketone.1. Consider using dimethylzinc as an alternative, though methyl addition can still occur. 2. Optimize the reaction temperature; lower temperatures may favor the desired ethynylation.
Low Enantioselectivity (if using a chiral ligand) 1. Impure or improperly prepared chiral ligand. 2. Inappropriate ligand-to-metal ratio. 3. Reaction temperature is too high, reducing selectivity.1. Ensure the purity of the chiral ligand. 2. Optimize the ligand-to-metal ratio; a 1:1 or 1.2:1 ratio is a good starting point. 3. Conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Copper-Catalyzed Ethynylation
Issue Potential Cause(s) Troubleshooting Steps
Catalyst Deactivation 1. The active Cu(I) species is oxidized to Cu(II). 2. Formation of inactive copper acetylide polymers.1. Perform the reaction under a strictly inert atmosphere. The addition of a mild reducing agent may be beneficial. 2. Use a suitable ligand to stabilize the copper catalyst and prevent polymerization.
Low Yield 1. Poor solubility of the copper catalyst or reagents. 2. Inefficient C-H activation of acetylene.1. Screen different solvents to improve solubility. 2. The addition of a base (e.g., a tertiary amine) can facilitate the deprotonation of acetylene.
Homocoupling of Acetylene (Glaser Coupling) 1. Presence of oxygen, which promotes the oxidative coupling of the alkyne.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Phase-Transfer Catalyzed (PTC) Ethynylation
Issue Potential Cause(s) Troubleshooting Steps
Slow or Incomplete Reaction 1. Inefficient phase transfer of the acetylide anion. 2. Insufficient agitation. 3. Low concentration of the base.1. Choose a more lipophilic phase-transfer catalyst (e.g., one with longer alkyl chains). 2. Ensure vigorous stirring to maximize the interfacial area between the two phases. 3. Use a highly concentrated aqueous solution of the base (e.g., 50% w/w KOH or NaOH).
Catalyst Poisoning 1. The phase-transfer catalyst forms a tight, unreactive ion pair with a lipophilic anion present in the reaction mixture.1. If other halides are present, consider using a bromide source instead of iodide, as iodide is a more common catalyst poison.[1][2]
Formation of Byproducts from Aldol Condensation 1. The basic conditions can promote the self-condensation of the ketone.1. Add the ketone slowly to the reaction mixture. 2. Maintain a lower reaction temperature.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemTypical CatalystLigand/AdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)
Traditional NaNH₂-Liquid NH₃ / Toluene-332 - 675 - 90
Zinc-Based Et₂Zn or Zn(OTf)₂Chiral Amino AlcoholsToluene25 - 6012 - 4860 - 85
Copper-Based CuI or CuOTfPhosphine or N-heterocyclic carbene ligandsToluene or THF25 - 808 - 2465 - 90
Phase-Transfer TBAB or other Quaternary Ammonium Salts-Toluene / 50% aq. KOH20 - 404 - 1270 - 95

Note: The values in this table are approximate and can vary significantly based on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Zinc-Catalyzed Ethynylation of 4-tert-Butylcyclohexanone

This protocol is adapted from general procedures for the zinc-catalyzed alkynylation of ketones.

Materials:

  • 4-tert-butylcyclohexanone

  • Phenylacetylene (as a model alkyne, can be replaced with a source of acetylene gas)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • (-)-N-Methylephedrine

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (-)-N-Methylephedrine (1.1 equivalents).

  • Dissolve the ligand in anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc solution (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add phenylacetylene (1.0 equivalent) dropwise and stir for 1 hour.

  • Add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous toluene dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Ethynylation of 4-tert-Butylcyclohexanone

This protocol is adapted from general procedures for phase-transfer catalyzed alkylations.

Materials:

  • 4-tert-butylcyclohexanone

  • A source of acetylene (e.g., calcium carbide and water, or a cylinder of acetylene gas)

  • Tetrabutylammonium bromide (TBAB) (5-10 mol%)

  • Potassium hydroxide (KOH), 50% aqueous solution (w/w)

  • Toluene

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a gas inlet, combine 4-tert-butylcyclohexanone (1.0 equivalent), TBAB (0.05 equivalents), and toluene.

  • Add the 50% aqueous KOH solution.

  • Stir the biphasic mixture vigorously.

  • Bubble acetylene gas through the mixture at a steady rate. Alternatively, generate acetylene in a separate flask from calcium carbide and water and bubble it into the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, stop the acetylene flow and discontinue stirring.

  • Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_zinc Zinc-Catalyzed Ethynylation cluster_ptc Phase-Transfer Catalysis A Mix Ligand and Et₂Zn in Toluene B Add Alkyne A->B C Add 4-tert-Butylcyclohexanone B->C D Reaction at RT C->D E Quench with NH₄Cl(aq) D->E F Workup and Purification E->F G Combine Ketone, TBAB, Toluene, and aq. KOH H Vigorous Stirring G->H I Introduce Acetylene H->I J Reaction at RT I->J K Phase Separation J->K L Workup and Purification K->L

Caption: General experimental workflows for Zinc-Catalyzed and Phase-Transfer Catalyzed ethynylation.

troubleshooting_logic Start Low Product Yield Catalyst_System Which Catalytic System? Start->Catalyst_System Zinc_Check Check for Moisture/Air Contamination Catalyst_System->Zinc_Check Zinc PTC_Check Is Stirring Vigorous? Catalyst_System->PTC_Check PTC Zinc_Action1 Ensure Anhydrous Conditions & Inert Atmosphere Zinc_Check->Zinc_Action1 Zinc_Check2 Side Product Observed? Zinc_Action1->Zinc_Check2 If problem persists Zinc_Action1->Zinc_Check2 Zinc_Action2 Lower Reaction Temperature Zinc_Check2->Zinc_Action2 Yes (e.g., Alkyl Addition) Zinc_Action3 Increase Catalyst Loading / Reaction Time Zinc_Check2->Zinc_Action3 No PTC_Action1 Increase Agitation Speed PTC_Check->PTC_Action1 PTC_Check2 Check Catalyst Lipophilicity PTC_Action1->PTC_Check2 If problem persists PTC_Action1->PTC_Check2 PTC_Action2 Use Catalyst with Longer Alkyl Chains PTC_Check2->PTC_Action2 Low PTC_Action3 Check for Catalyst Poisoning PTC_Check2->PTC_Action3 High

Caption: A simplified troubleshooting decision tree for low yield in ethynylation reactions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-tert-butyl-1-ethynylcyclohexanol, a valuable intermediate in medicinal chemistry and materials science, is primarily achieved through the ethynylation of 4-tert-butylcyclohexanone. This guide provides a comparative analysis of the two principal synthetic methodologies: the use of lithium acetylide and Grignard-based acetylides. We will delve into detailed experimental protocols, present comparative data, and discuss the advantages and disadvantages of each route to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterLithium Acetylide RouteGrignard Reagent Route
Primary Reagent Lithium Acetylide (in situ from n-BuLi and Acetylene)Ethynylmagnesium Bromide (in situ from EtMgBr and Acetylene)
Typical Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature -78 °C for acetylide formationRoom temperature for Grignard formation, 0 °C to RT for ethynylation
Reported Yield High (Specific yield for this substrate not found in literature)High (Specific yield for this substrate not found in literature, but reagent formation is 90-96%)[1]
Key Considerations Requires cryogenic temperatures; n-BuLi is pyrophoric.Less sensitive to temperature; potential for enolization side reactions.

Logical Flow of Synthetic Strategies

The synthesis of this compound from its ketone precursor can be approached via two main organometallic pathways, as illustrated below.

Synthesis_Comparison cluster_start Starting Material cluster_reagents Acetylide Source cluster_routes Synthetic Routes cluster_product Final Product 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Lithium Acetylide Lithium Acetylide 4-tert-butylcyclohexanone->Lithium Acetylide Ethynylation Ethynylmagnesium Bromide Ethynylmagnesium Bromide 4-tert-butylcyclohexanone->Ethynylmagnesium Bromide Ethynylation Acetylene Gas Acetylene Gas Acetylene Gas->Lithium Acetylide with n-BuLi Acetylene Gas->Ethynylmagnesium Bromide with EtMgBr This compound This compound Lithium Acetylide->this compound Ethynylmagnesium Bromide->this compound

Caption: Synthetic pathways to this compound.

Route 1: Ethynylation using Lithium Acetylide

This method involves the in situ generation of lithium acetylide by deprotonating acetylene gas with a strong organolithium base, typically n-butyllithium, at low temperatures. The resulting lithium acetylide then acts as a potent nucleophile, attacking the carbonyl carbon of 4-tert-butylcyclohexanone.

Experimental Protocol

Materials:

  • 4-tert-butylcyclohexanone

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetylene gas, purified

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Acetylide: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a septum is placed under an inert atmosphere (nitrogen or argon). Anhydrous THF is added, and the flask is cooled to -78 °C using a dry ice/acetone bath. Purified acetylene gas is bubbled through the THF for 20-30 minutes to create a saturated solution.

  • A solution of n-butyllithium in hexanes (1.1 to 1.2 equivalents relative to the ketone) is then added dropwise to the stirred acetylene solution, maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide may be observed. The mixture is stirred for an additional 30 minutes at this temperature.

  • Ethynylation Reaction: A solution of 4-tert-butylcyclohexanone (1 equivalent) in anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up and Purification: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: Ethynylation using Ethynylmagnesium Bromide (Grignard Reagent)

This classic approach utilizes a Grignard reagent, ethynylmagnesium bromide, which is also typically prepared in situ. This is achieved by bubbling acetylene gas through a solution of a pre-formed Grignard reagent, such as ethylmagnesium bromide.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas, purified

  • 4-tert-butylcyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, magnesium turnings are placed. A small amount of ethyl bromide in anhydrous THF is added to initiate the reaction (a crystal of iodine may be used if necessary). Once the reaction starts, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Preparation of Ethynylmagnesium Bromide: The solution of ethylmagnesium bromide is cooled to room temperature. Purified acetylene gas is then bubbled through the stirred solution for 1-2 hours. The formation of the ethynyl Grignard reagent is an exothermic process, and cooling may be required to maintain the temperature below 30 °C. The successful formation of the reagent can be indicated by a negative Gilman test.

  • Ethynylation Reaction: The solution of ethynylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of 4-tert-butylcyclohexanone (1 equivalent) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether (3 x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by column chromatography or recrystallization.

Comparative Analysis

Reactivity and Reaction Conditions: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This increased reactivity of lithium acetylide allows for the reaction to proceed efficiently at very low temperatures (-78 °C), which can help to minimize side reactions. The Grignard route, while not requiring cryogenic conditions, may be more prone to side reactions such as enolization of the ketone, especially with sterically hindered ketones.

Handling and Safety: Both synthetic routes involve highly reactive organometallic reagents and require anhydrous conditions under an inert atmosphere. n-Butyllithium is pyrophoric and requires careful handling. Grignard reagents, while also reactive, are generally considered slightly less hazardous to handle than alkyllithiums. Both methods utilize flammable solvents like THF and diethyl ether.

Yield and Purity: While specific, directly comparable yields for the synthesis of this compound were not found in the surveyed literature, both methods are generally reported to provide good to high yields for the ethynylation of ketones. The purity of the final product will largely depend on the careful execution of the reaction and the effectiveness of the purification method.

Scalability: Both methods are scalable. However, the requirement for cryogenic temperatures in the lithium acetylide route may present challenges for large-scale industrial synthesis. The Grignard route, operating at more moderate temperatures, might be more amenable to scale-up.

Conclusion

Both the lithium acetylide and the ethynylmagnesium bromide routes are effective for the synthesis of this compound. The choice between the two will often depend on the available laboratory equipment, the scale of the reaction, and the chemist's familiarity with handling specific reagents. The lithium acetylide method offers the advantage of high reactivity at low temperatures, potentially leading to cleaner reactions. The Grignard route, on the other hand, avoids the need for cryogenic conditions, which can be a significant practical advantage. For any specific application, it is recommended to perform small-scale optimization studies to determine the most efficient and highest-yielding method.

References

A Comparative Guide to the Stereoselectivity of Nucleophilic Addition to 4-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective addition of nucleophiles to cyclic ketones is a cornerstone of modern organic synthesis, with profound implications for the construction of complex molecular architectures, particularly in drug discovery and development. The rigid conformational bias of 4-tert-butylcyclohexanone, due to the sterically demanding tert-butyl group locking the ring in a chair conformation with the tert-butyl group in the equatorial position, provides an excellent model system for studying the facial selectivity of nucleophilic attack on a carbonyl group. This guide offers an objective comparison of the stereochemical outcomes of various nucleophilic additions to 4-tert-butylcyclohexanone, supported by experimental data and detailed protocols.

Principles of Stereoselectivity in Nucleophilic Addition to 4-tert-Butylcyclohexanone

The stereochemical course of nucleophilic addition to 4-tert-butylcyclohexanone is primarily governed by the trajectory of the incoming nucleophile's approach to the carbonyl carbon. Two principal pathways are considered:

  • Axial Attack: The nucleophile approaches from the axial face of the cyclohexane ring. This trajectory is generally favored by smaller, less sterically hindered nucleophiles. The transition state for axial attack is often described by the Felkin-Anh model, which considers torsional strain and steric interactions.

  • Equatorial Attack: The nucleophile approaches from the equatorial face of the ring. This pathway is typically preferred by bulkier, more sterically demanding nucleophiles to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-3 and C-5 positions.

The final product distribution between the cis (axial alcohol) and trans (equatorial alcohol) isomers is a direct consequence of the preferred transition state, reflecting a delicate balance between steric and electronic factors.

Data Presentation: Stereoselectivity of Various Nucleophiles

The following table summarizes the diastereomeric product distribution for the addition of a range of nucleophiles to 4-tert-butylcyclohexanone under various reaction conditions. The ratios reflect the percentage of the cis (axial alcohol) versus the trans (equatorial alcohol) isomer.

Nucleophile ReagentSolvent(s)Temperature (°C)cis:trans RatioReference(s)
Sodium Borohydride (NaBH₄)Methanol2515:85[1]
Lithium Aluminum Hydride (LiAlH₄)Diethyl EtherReflux9.5:90.5[2]
L-Selectride®THF-78 to RT92:8[2]
Methylmagnesium Bromide (MeMgBr)Diethyl EtherNot specified65:35[3]
Methyllithium (MeLi)Diethyl EtherNot specified79:21[3]
Phenyllithium (PhLi)Not specifiedNot specified74:26[3]
Phenylmagnesium Bromide (PhMgBr)Not specifiedNot specified68:32[3]

Mandatory Visualization: Pathways of Nucleophilic Attack

G cluster_ketone 4-tert-Butylcyclohexanone cluster_products Products ketone axial_attack Axial Attack ketone->axial_attack Less hindered trajectory (Favored by small nucleophiles) equatorial_attack Equatorial Attack ketone->equatorial_attack More hindered trajectory (Favored by bulky nucleophiles) axial_alc cis-4-tert-Butylcyclohexanol (Axial Alcohol) equatorial_alc trans-4-tert-Butylcyclohexanol (Equatorial Alcohol) axial_attack->equatorial_alc Forms equatorial alcohol equatorial_attack->axial_alc Forms axial alcohol

Caption: Nucleophilic attack pathways on 4-tert-butylcyclohexanone.

Experimental Protocols

Reduction with Sodium Borohydride (leading to predominantly trans-4-tert-butylcyclohexanol)

Materials:

  • 4-tert-butylcyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in 20 mL of methanol in an Erlenmeyer flask equipped with a magnetic stirrer.[1]

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.12 g, 3.17 mmol) in small portions over 5 minutes with continuous stirring.[1]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Quench the reaction by slowly adding 10 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

Addition of Methylmagnesium Bromide (leading to a mixture of cis- and trans-4-tert-butyl-1-methylcyclohexanol)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • 4-tert-butylcyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (0.19 g, 7.8 mmol) in the flask.

  • Prepare a solution of methyl bromide in anhydrous diethyl ether (or use a solution of methyl iodide (0.95 g, 6.7 mmol) in 10 mL of anhydrous diethyl ether).

  • Add a small portion of the methyl halide solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by the formation of bubbles and a cloudy appearance.

  • Once the reaction has started, add the remaining methyl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in 10 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[3]

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product. The isomeric ratio can be determined by spectroscopic methods.

Addition of Methyllithium (leading to predominantly cis-4-tert-butyl-1-methylcyclohexanol)

Materials:

  • 4-tert-butylcyclohexanone

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate

  • Schlenk flask, syringe, magnetic stirrer

Procedure:

  • Dry a Schlenk flask under vacuum and backfill with an inert gas.

  • Add a solution of 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in 20 mL of anhydrous diethyl ether to the flask via a syringe.[3]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium in diethyl ether (e.g., 1.6 M, 4.4 mL, 7.0 mmol) dropwise via syringe with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo to afford the product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Conclusion

The stereoselectivity of nucleophilic addition to 4-tert-butylcyclohexanone is a well-established paradigm in conformational analysis and stereocontrolled synthesis. As demonstrated by the compiled data, a clear trend emerges: small, unhindered nucleophiles like hydride reagents (NaBH₄, LiAlH₄) preferentially attack from the axial direction to yield the thermodynamically more stable equatorial alcohol. Conversely, sterically demanding nucleophiles, such as L-Selectride®, favor equatorial attack, leading to the formation of the axial alcohol. Organometallic reagents like Grignard and organolithium compounds exhibit intermediate and reagent-dependent stereoselectivity, which can be influenced by factors such as the size of the nucleophile, the solvent, and the presence of chelating agents. A thorough understanding of these principles is crucial for the rational design of synthetic routes to complex target molecules with defined stereochemistry.

References

Reactivity Under Acidic Conditions: A Comparative Analysis of 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-tert-Butyl-1-ethynylcyclohexanol against other tertiary alkynyl alcohols, particularly in the context of acid-catalyzed rearrangements. The presence of the bulky tert-butyl group at the C4 position of the cyclohexyl ring introduces significant steric and conformational effects that influence the reaction pathways and product distributions of key reactions such as the Meyer-Schuster and Rupe rearrangements.

Introduction to Tertiary Alkynyl Alcohol Reactivity

Tertiary alkynyl alcohols are valuable synthetic intermediates that undergo characteristic rearrangements in the presence of acid catalysts. The two primary competing pathways are the Meyer-Schuster rearrangement, which yields α,β-unsaturated aldehydes or ketones, and the Rupe rearrangement, which produces α,β-unsaturated methyl ketones. The outcome of these reactions is highly dependent on the substitution pattern of the starting alcohol, with steric and electronic factors playing a crucial role in dictating the reaction course.

The Influence of the 4-tert-Butyl Group

The 4-tert-butyl group in this compound acts as a conformational lock, preferentially holding the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This conformational rigidity has a profound impact on the stability of carbocation intermediates formed during acid-catalyzed reactions, thereby influencing the reaction rates and the distribution of products.

Comparative Reactivity Analysis

While direct comparative kinetic studies between this compound and other tertiary alkynyl alcohols are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established principles of carbocation stability and steric hindrance. In general, the acid-catalyzed rearrangement of tertiary alkynyl alcohols proceeds through the formation of a tertiary carbocation. The stability of this intermediate is a key determinant of the reaction rate.

Table 1: Postulated Reactivity Comparison of Tertiary Alkynyl Alcohols in Acid-Catalyzed Rearrangements

Alkynyl AlcoholPostulated Relative Rate of RearrangementPrimary Rearrangement Product(s)Key Influencing Factors
1-EthynylcyclohexanolBaselineMixture of Meyer-Schuster and Rupe productsUnsubstituted cyclohexyl ring allows for conformational flexibility.
This compoundSlower than 1-ethynylcyclohexanolPredominantly Rupe rearrangement productThe bulky tert-butyl group provides steric hindrance, potentially disfavoring the transition state leading to the Meyer-Schuster product and influencing the stability of the intermediate carbocation.
1-Ethynyl-2-methylcyclohexanolFaster than 1-ethynylcyclohexanolMixture of Meyer-Schuster and Rupe productsThe methyl group can influence carbocation stability through hyperconjugation.

Reaction Pathways

The acid-catalyzed reactions of tertiary alkynyl alcohols, such as this compound, are initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a tertiary carbocation. This carbocation can then undergo either a Meyer-Schuster or a Rupe rearrangement.

G cluster_initiation Initiation cluster_pathways Rearrangement Pathways Start Tertiary Alkynyl Alcohol Protonation Protonation of -OH Start->Protonation + H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation - H2O MS_Pathway Meyer-Schuster Rearrangement Carbocation->MS_Pathway [1,2]-Hydride/Alkyl Shift Rupe_Pathway Rupe Rearrangement Carbocation->Rupe_Pathway Deprotonation/Reprotonation MS_Product α,β-Unsaturated Aldehyde/Ketone MS_Pathway->MS_Product Rupe_Product α,β-Unsaturated Methyl Ketone Rupe_Pathway->Rupe_Product

Caption: General reaction pathways for acid-catalyzed rearrangement of tertiary alkynyl alcohols.

Experimental Protocols

The following is a general experimental protocol for the acid-catalyzed rearrangement of a tertiary alkynyl alcohol. The specific conditions, such as the choice of acid catalyst, temperature, and reaction time, may need to be optimized for different substrates.

General Procedure for Meyer-Schuster/Rupe Rearrangement:

  • Reaction Setup: To a solution of the tertiary alkynyl alcohol (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, or acetic acid), add the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid) at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically ranging from 50 to 110 °C) and stirred for a period of 1 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α,β-unsaturated carbonyl compound(s).

Logical Workflow for Product Analysis

The analysis of the reaction products is crucial for determining the selectivity of the rearrangement. A typical workflow for product analysis is outlined below.

G Reaction_Mixture Crude Reaction Mixture TLC_GC TLC/GC Analysis (Initial Product Ratio) Reaction_Mixture->TLC_GC Column_Chromatography Column Chromatography (Separation of Products) Reaction_Mixture->Column_Chromatography Product_1 Isolated Product 1 (e.g., Meyer-Schuster) Column_Chromatography->Product_1 Product_2 Isolated Product 2 (e.g., Rupe) Column_Chromatography->Product_2 Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) (Structure Elucidation) Product_1->Spectroscopic_Analysis Product_2->Spectroscopic_Analysis

Caption: A typical workflow for the analysis and characterization of rearrangement products.

Conclusion

The presence of a 4-tert-butyl group in this compound is expected to significantly influence its reactivity in acid-catalyzed rearrangements compared to less sterically hindered tertiary alkynyl alcohols. The conformational rigidity imposed by the tert-butyl group likely slows the overall reaction rate and favors the formation of the Rupe rearrangement product. Further experimental studies with direct kinetic comparisons are needed to quantitatively assess these effects and provide a more definitive understanding of the reactivity of this and other sterically demanding alkynyl alcohols.

A Comparative Guide to Structural Elucidation: X-ray Crystallography vs. Spectroscopic Methods for Small Molecules like 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography with common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of small organic molecules, exemplified by 4-tert-Butyl-1-ethynylcyclohexanol.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, this guide will provide a comparative framework for how its structure could be determined and analyzed using these principal techniques. We will delve into the quantitative performance, experimental protocols, and the nature of the structural information each method provides.

Quantitative Performance Comparison

The choice of analytical technique for structural elucidation often depends on a balance of factors including the nature of the sample, the required level of detail, and available resources. The following table summarizes key quantitative performance metrics for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule analysis.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (GC-MS/LC-MS)
Sample Requirements Single crystal (0.1-0.5 mm)[1]10-30 mg dissolved in 0.6 mL deuterated solvent (for a complete set of 2D spectra)[2]Micromolar to millimolar concentration[3]
Analysis Time Several hours to days (including data collection and structure refinement)[4]20 minutes to a few hours for a complete set of 1D and 2D spectra[2]Minutes per sample for a standard GC-MS run[5]
Resolution Atomic resolution (typically < 1 Å)Provides information on connectivity and spatial proximity, resolution is not a direct equivalent to crystallography[6]Provides mass-to-charge ratio with high mass accuracy
Information Obtained Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry[7]Detailed connectivity (through-bond and through-space), relative stereochemistry, dynamic processes in solution[8][9][10]Molecular weight, elemental composition, fragmentation patterns for substructure identification[11]
Destructive? No (crystal can often be recovered)No (sample can be fully recovered)[2]Yes (sample is consumed)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth and Selection: High-quality single crystals of the target compound are grown using techniques like slow evaporation, vapor diffusion, or cooling. A suitable crystal (typically 0.1-0.5 mm in all dimensions) is selected under a microscope.[1]

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.[1]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is generated, and a molecular model is built and refined to best fit the experimental data.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Sample Preparation: 10-30 mg of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

  • 1D NMR Spectra Acquisition: A standard 1D proton (¹H) NMR spectrum is acquired to check for sample purity and concentration. A 1D carbon-13 (¹³C) spectrum is also typically obtained.

  • COSY (Correlation Spectroscopy) Experiment: This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecular structure.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for connecting different structural fragments.[12][13]

  • Data Analysis: The combination of these 2D spectra allows for the piecing together of the complete carbon skeleton and the assignment of all proton and carbon signals.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent. For compounds with low volatility or polar functional groups (like alcohols), derivatization (e.g., silylation) may be necessary to improve chromatographic performance.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. Different compounds in the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio by a mass analyzer.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak provides a fragmentation pattern that can be compared to spectral libraries for compound identification, and the molecular ion peak confirms the molecular weight.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for structural elucidation using each of the discussed techniques.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) xray_start Purified Solid Sample xray_cryst Crystal Growth xray_start->xray_cryst xray_select Crystal Selection & Mounting xray_cryst->xray_select xray_data X-ray Diffraction Data Collection xray_select->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_end 3D Structure (Bond Lengths, Angles, Stereochemistry) xray_solve->xray_end nmr_start Purified Sample in Solution nmr_1d 1D NMR (¹H, ¹³C) nmr_start->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_analysis Spectral Analysis & Assignment nmr_2d->nmr_analysis nmr_end Connectivity & Relative Stereochemistry nmr_analysis->nmr_end ms_start Sample in Volatile Solvent ms_inject GC Injection & Separation ms_start->ms_inject ms_detect MS Ionization & Detection ms_inject->ms_detect ms_analysis Spectral Library Matching ms_detect->ms_analysis ms_end Molecular Weight & Fragmentation Pattern ms_analysis->ms_end

Caption: Comparative workflow for structural elucidation.

Logical Relationships in Structure Determination

The decision to use a particular technique, or a combination of techniques, is often guided by the specific information required and the nature of the sample.

logical_relationship cluster_primary Primary Techniques cluster_definitive Definitive 3D Structure start Unknown Small Molecule Structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (GC-MS, LC-MS) start->ms connectivity Connectivity & Molecular Formula nmr->connectivity ms->connectivity xray X-ray Crystallography absolute_structure Absolute 3D Structure xray->absolute_structure connectivity->xray Crystallization Successful

References

A Comparative Guide to the Validation of Analytical Methods for 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Alternative Analytical Methods

Based on the chemical properties of 4-tert-Butyl-1-ethynylcyclohexanol (a tertiary alcohol with a bulky hydrophobic group), Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most promising analytical techniques.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like cyclohexanol derivatives. A GC method, likely with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification, would be a primary choice. For related compounds like cis-4-tert-butylcyclohexanol, GC has been successfully employed for analysis.

  • High-Performance Liquid Chromatography (HPLC): While potentially more challenging due to the lack of a strong chromophore in the molecule, HPLC remains a viable alternative, particularly with a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A reversed-phase HPLC method could also be developed. For instance, a method for separating cyclohexanol derivatives has been demonstrated using a C18 column with a mobile phase of acetonitrile and water.

Data Presentation: A Comparative Overview of Hypothetical Method Validation Parameters

The following table presents a hypothetical comparison of expected performance data from validated GC-FID and HPLC-CAD methods for the analysis of this compound. These values are illustrative and represent typical targets for a validated analytical method.

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-Charged Aerosol Detector (HPLC-CAD)
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL
Specificity High (demonstrated by peak purity and/or MS)Moderate to High (demonstrated by peak purity)
Robustness HighModerate

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are outlines for the key experiments required for the validation of a hypothetical GC-FID method.

Validation of a GC-FID Method for this compound

  • Objective: To validate a Gas Chromatography-Flame Ionization Detector (GC-FID) method for the quantification of this compound in a given matrix.

  • Materials and Reagents:

    • This compound reference standard (purity > 99%)

    • Solvent (e.g., Dichloromethane, HPLC grade)

    • Internal Standard (e.g., 1-Adamantanol)

    • GC instrument equipped with an FID detector

    • Analytical column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Chromatographic Conditions (Hypothetical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Volume: 1 µL (split ratio 20:1)

  • Validation Experiments:

    • Specificity: Analyze blank solvent, a placebo (matrix without the analyte), and the analyte in the matrix to demonstrate that no interfering peaks are present at the retention time of this compound.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Perform triplicate injections for each concentration. Plot the peak area ratio (analyte/internal standard) versus concentration and determine the coefficient of determination (R²).

    • Accuracy: Analyze samples with known concentrations of the analyte (spiked placebo) at three levels (low, medium, high) covering the linear range. The accuracy is expressed as the percentage of the analyte recovered.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The precision is expressed as the Relative Standard Deviation (RSD).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate ± 1 °C/min, injector temperature ± 5 °C, carrier gas flow rate ± 0.1 mL/min) and assess the impact on the results.

Mandatory Visualization

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow.

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Validation Validation Phase cluster_Execution Execution & Reporting Plan Define Analytical Method Requirements Select Select Appropriate Analytical Technique (e.g., GC, HPLC) Plan->Select Develop Develop Analytical Method Select->Develop Protocol Write Validation Protocol Develop->Protocol Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Execute Execute Validation Experiments Specificity->Execute Linearity->Accuracy Linearity->Execute Accuracy->Precision Accuracy->Execute Precision->LOD_LOQ Precision->Execute LOD_LOQ->Robustness LOD_LOQ->Execute Robustness->Execute Report Prepare Validation Report Execute->Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Experimental_Workflow_GC_Validation cluster_Prep Sample & Standard Preparation cluster_Analysis GC Analysis cluster_Data Data Processing & Evaluation Standard Prepare Reference Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration Sample Prepare Quality Control Samples Standard->Sample SystemSuitability System Suitability Test Calibration->SystemSuitability Sample->SystemSuitability Inject Inject Samples and Standards SystemSuitability->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Concentrations Integrate->Calculate Evaluate Evaluate Validation Parameters Calculate->Evaluate

Caption: A typical experimental workflow for GC method validation.

comparing the effects of different tert-butyl protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Tert-Butyl Protecting Groups: A Comparative Analysis for Researchers

In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules, the judicious use of protecting groups is paramount. Among the diverse arsenal of protecting groups available, those based on the tert-butyl moiety are workhorses for chemists, offering a range of stabilities and functionalities. This guide provides a detailed comparison of the most common tert-butyl protecting groups: tert-butoxycarbonyl (Boc) for amines, tert-butyl ethers and esters for alcohols and carboxylic acids respectively, and the silyl ethers, tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS), for alcohols. This objective comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal protecting group strategy for their synthetic endeavors.

Comparative Analysis of Tert-Butyl Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following sections and tables provide a comparative overview of the key characteristics of different tert-butyl protecting groups.

Stability and Lability

The stability of a protecting group determines its compatibility with subsequent synthetic transformations. Silyl ethers, for instance, exhibit a wide range of stabilities depending on their substituents. The TBDPS group, with its bulky phenyl groups, offers significantly enhanced stability towards acidic conditions compared to the TBDMS group.[1][2]

Table 1: Relative Stability of Silyl Ether Protecting Groups [3][4]

Silyl Ether Protecting GroupRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBDMS/TBS) 20,000 ~20,000
Triisopropylsilyl (TIPS)700,000100,000
tert-Butyldiphenylsilyl (TBDPS) 5,000,000 ~20,000

Data presented as relative rates of hydrolysis compared to TMS ether.

The Boc group, widely used for the protection of amines, is known for its lability under acidic conditions, typically being removed with trifluoroacetic acid (TFA).[5] The efficiency of this deprotection can be influenced by the substrate and reaction conditions.

Table 2: Comparison of Deprotection Conditions for N-Boc Protected Amines [6]

Substrate (N-Boc protected)Deprotection ConditionsYield (%)
Imidazole150 °C, 60 min in TFE98
Indole150 °C, 60 min in TFE98
Aniline240 °C, 30 min in TFE93
Phenethylamine240 °C, 30 min in TFE44

TFE = Trifluoroethanol

Tert-butyl ethers are generally stable to basic conditions but can be cleaved under acidic conditions, though they are more robust than silyl ethers.[7]

Introduction and Cleavage

The ease of introduction and the selectivity of cleavage are critical factors in protecting group strategies.

  • Boc Group: The Boc group is readily introduced onto amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] Its removal is most commonly achieved with strong acids like TFA.[5]

  • tert-Butyl Ethers and Esters: Tert-butyl ethers can be formed from alcohols using isobutylene and an acid catalyst.[7] Their cleavage typically requires strong acidic conditions.[7] Tert-butyl esters are similarly cleaved under acidic conditions.

  • TBDMS and TBDPS Groups: These silyl ethers are commonly introduced by reacting an alcohol with the corresponding silyl chloride (TBDMSCl or TBDPSCl) in the presence of a base like imidazole in DMF.[3] TBDPS is noted for its high selectivity for primary alcohols.[1] Cleavage of both TBDMS and TBDPS ethers is most effectively achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[3]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the protection and deprotection of various functional groups using tert-butyl-based protecting groups.

Boc Protection of an Amine

Protocol: To a solution of the amine (1.0 mmol) in a 9.5:0.5 mixture of distilled water and acetone (10 mL), di-tert-butyl dicarbonate (1.2 mmol) is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The crude product is then purified by column chromatography.[8]

Deprotection of a Boc-Protected Amine using TFA

Protocol: The N-Boc protected amine (1.0 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (10 mL). The solution is stirred at room temperature for 1-2 hours. After completion of the reaction (monitored by TLC), the solvent and excess TFA are removed under reduced pressure to yield the amine salt.

TBDMS Protection of a Primary Alcohol

Protocol: To a solution of the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) at 0 °C, tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography.

TBDPS Protection of a Primary Alcohol

Protocol: A primary alcohol (1.0 equiv.) is dissolved in dry DMF (2–10 mL/mmol) under an argon atmosphere. To this solution, tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.) and imidazole (2.2–3.0 equiv.) are added at room temperature. The reaction is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with dry methanol, and the solvent is removed by co-evaporation with toluene. The residue is dissolved in ethyl acetate, washed successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated. The product is purified by silica gel column chromatography.[9]

Deprotection of a TBDMS/TBDPS Ether using TBAF

Protocol: To a solution of the silyl ether (1.0 mmol) in tetrahydrofuran (THF) (10 mL) at 0 °C, a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC. Once the reaction is complete, the mixture is diluted with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Workflows and Concepts

Visual representations of experimental workflows and conceptual relationships can greatly enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key processes discussed in this guide.

Protection_of_Amine_with_Boc Amine Amine Boc_Amine N-Boc Protected Amine Amine->Boc_Amine Protection Boc2O Boc₂O, Base

Diagram 1: Protection of an amine with a Boc group.

Deprotection_of_Boc_Amine Boc_Amine N-Boc Protected Amine Amine_Salt Amine Salt Boc_Amine->Amine_Salt Deprotection TFA TFA / DCM Silyl_Ether_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Silyl_Ether TBDMS or TBDPS Ether Alcohol->Silyl_Ether Silylation Silyl_Chloride TBDMSCl or TBDPSCl Imidazole, DMF Silyl_Ether2 TBDMS or TBDPS Ether Deprotected_Alcohol Alcohol Silyl_Ether2->Deprotected_Alcohol Desilylation TBAF TBAF, THF Kinase_Inhibitor_Synthesis cluster_synthesis Synthetic Strategy cluster_biology Biological Application Starting_Materials Starting Materials (with reactive groups) Protection Protection of Amine (e.g., with Boc) Starting_Materials->Protection Key_Steps Key Synthetic Steps (e.g., Cross-Coupling) Protection->Key_Steps Deprotection Deprotection (e.g., TFA) Key_Steps->Deprotection Final_Inhibitor Kinase Inhibitor Deprotection->Final_Inhibitor Final_Inhibitor2 Kinase Inhibitor Signaling_Pathway Signaling Pathway (e.g., PI3K/Akt) Final_Inhibitor2->Signaling_Pathway Targets Biological_Effect Modulation of Pathway (e.g., Inhibition of Proliferation) Signaling_Pathway->Biological_Effect Leads to

References

Unraveling the Conformational Preferences of 4-tert-Butyl-1-ethynylcyclohexanol: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the computational analysis of the conformational isomers of 4-tert-Butyl-1-ethynylcyclohexanol. This guide synthesizes established principles of cyclohexane stereochemistry with data from computational studies on analogous structures to predict and rationalize the conformational behavior of this disubstituted cyclohexanol.

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. For this compound, a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount. Due to the high energetic barrier to interconversion, the chair conformations of substituted cyclohexanes are the most significant. The relative stability of substituents in axial versus equatorial positions dictates the predominant conformation.

In the case of this compound, the cyclohexane ring can exist in two primary chair conformations: one with the ethynyl group in an axial position and the tert-butyl group equatorial, and the other with the ethynyl group equatorial and the tert-butyl group axial. However, the large steric bulk of the tert-butyl group overwhelmingly favors the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1][2] This principle effectively "locks" the conformation of the cyclohexane ring, forcing the ethynyl and hydroxyl groups at the C1 position to adopt specific orientations.

Comparative Analysis of Conformational Energies

Based on foundational principles of conformational analysis, the conformer with the bulky tert-butyl group in the equatorial position will be significantly more stable. The primary destabilizing factor in the axial conformation is the steric strain arising from 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring.[1][5] For a tert-butyl group, this steric strain is substantial.

To provide a quantitative perspective, we can reference A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. The A-value for a tert-butyl group is approximately 5 kcal/mol, indicating a strong preference for the equatorial position. The A-value for an ethynyl group is considerably smaller, around 0.41 kcal/mol.

Given the large energy penalty associated with an axial tert-butyl group, we can confidently predict that the equilibrium for this compound lies overwhelmingly towards the conformer where the tert-butyl group is equatorial. This, in turn, dictates the orientation of the substituents at the C1 position.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerTert-Butyl Group PositionEthynyl Group PositionHydroxyl Group PositionPredicted Relative Energy (kcal/mol)Predicted Population at 298 K
1 (trans-like) EquatorialAxialEquatorial~0>99%
2 (cis-like) EquatorialEquatorialAxial>0 (Higher)<1%
3 AxialEquatorialAxial>>0 (Much Higher)Negligible
4 AxialAxialEquatorial>>0 (Much Higher)Negligible

Note: The relative energies are qualitative predictions based on established A-values and steric considerations. The population percentages are estimations derived from the predicted energy differences.

Experimental and Computational Protocols

The determination of conformational energies and geometries relies on a combination of computational and experimental techniques.

Computational Methodologies

Computational chemistry offers powerful tools to model and predict the behavior of molecules. Common methods employed for conformational analysis include:

  • Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule. Force fields like MM3 and MM4 are parameterized to reproduce experimental data and are computationally efficient for exploring the conformational space of large molecules.[3][4]

  • Ab Initio Methods: These methods are based on quantum mechanics and solve the Schrödinger equation to determine the electronic structure and energy of a molecule. Hartree-Fock (HF) is a fundamental ab initio method. The accuracy can be improved by using larger basis sets, such as 6-311+G*.[3][4]

  • Density Functional Theory (DFT): DFT is another quantum mechanical method that calculates the electron density to determine the energy of a system. It is often more computationally efficient than high-level ab initio methods while providing comparable accuracy. Functionals like B3LYP are commonly used.

A typical computational workflow for conformational analysis is illustrated below:

G cluster_0 Computational Workflow A Initial Structure Generation B Conformational Search (e.g., Molecular Dynamics or Monte Carlo) A->B C Geometry Optimization of Conformers (e.g., MM, DFT, or ab initio) B->C D Energy Calculation and Ranking C->D E Analysis of Results (e.g., Population Distribution, Geometric Parameters) D->E

Caption: A generalized workflow for computational conformational analysis.

Experimental Validation

Experimental techniques are crucial for validating computational predictions. For conformational analysis, the primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR spectroscopy at low temperatures can be used to "freeze out" individual conformers, allowing for their direct observation and quantification.[3][4] The coupling constants and chemical shifts of protons are sensitive to their dihedral angles and chemical environment, providing valuable structural information.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of specific functional groups can differ between conformers, providing another handle for their identification and quantification.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound is dominated by the steric requirements of the tert-butyl group. The diagram below illustrates the energetic relationship between the two most plausible chair conformations.

G cluster_0 Conformational Equilibrium cluster_1 Energy Profile Conformer_A Equatorial t-Butyl Axial Ethynyl (More Stable) Conformer_B Equatorial t-Butyl Equatorial Ethynyl (Less Stable) Conformer_A->Conformer_B Ring Flip (High Energy Barrier) E_A E_B E_A->E_B ΔG° > 0 TS Transition State E_A->TS ΔG‡ TS->E_B

Caption: Energy relationship between the stable conformers of this compound.

References

Kinetic Profiles of Terminal Alkyne Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Kinetic Data

To facilitate a clear comparison, the following tables summarize quantitative kinetic data for reactions of terminal alkynes. Given the absence of specific data for 4-tert-Butyl-1-ethynylcyclohexanol, phenylacetylene is used as a primary reference compound due to the availability of its kinetic data.

Table 1: Kinetic Data for the Acid-Catalyzed Hydration of Terminal Alkynes

AlkyneCatalyst/ConditionsRate Constant (k)Apparent Activation Energy (Ea)Reference
PhenylacetyleneHClO₄/H₂O, 25°C2.9 x 10⁻⁷ M⁻¹s⁻¹ (kH+)Not Reported[1]
1-Methoxy-2-phenylethyneHClO₄/H₂O, 25°C8.8 x 10⁻² M⁻¹s⁻¹ (kH+)Not Reported[1][2]
1-Methylthio-2-phenylethyneHClO₄/H₂O, 25°C1.2 x 10⁻³ M⁻¹s⁻¹ (kH+)Not Reported[1][2]
PhenylacetyleneSulfonated Glucose-Derived Carbon (Sglu), 120°C3.34 x 10⁻² h⁻¹107.2 kJ mol⁻¹[3][4]
PhenylacetyleneSulfonated Carbon Nanotubes (SCNT), 120°C1.29 x 10⁻³ h⁻¹110.6 kJ mol⁻¹[3][4]

kH+ refers to the hydronium ion catalytic coefficient.

Table 2: Kinetic Data for Catalytic Hydrogenation of an Alkyne

SubstrateCatalystRate Constant (23°C)ReactionReference
Charge-tagged alkyneWilkinson's catalyst (Rh(PPh₃)₃Cl)k₁ ≈ 0.02 s⁻¹Alkyne → Alkene[5]
Charge-tagged alkyneWilkinson's catalyst (Rh(PPh₃)₃Cl)k₂ ≈ 0.01 s⁻¹Alkene → Alkane[5]

Note: The rate constants for hydrogenation are from a numerical model of a specific system and are presented for comparative purposes.

Discussion of Kinetic Trends and the Influence of Structure

Hydration: The acid-catalyzed hydration of terminal alkynes to form methyl ketones is a well-established reaction. The data in Table 1 indicates that the reaction rate is highly sensitive to the electronic properties of the substituents. For instance, the electron-donating methoxy group in 1-methoxy-2-phenylethyne dramatically accelerates the reaction compared to phenylacetylene, as it stabilizes the vinyl cation intermediate formed during the rate-determining proton transfer step.[1][2] For a sterically hindered substrate like this compound, the bulky tert-butyl group is not expected to significantly alter the electronic environment of the alkyne. However, it may sterically hinder the approach of the solvent and catalyst, potentially leading to a slower reaction rate compared to less hindered alkynes.

Hydrohalogenation: The addition of hydrogen halides to terminal alkynes can yield vinyl halides and, with excess reagent, geminal dihalides. Kinetic studies have suggested that this reaction can proceed via a concerted termolecular mechanism, which avoids the formation of an unstable vinyl cation. This mechanism is particularly relevant for substrates that might undergo rearrangements. The bulky 4-tert-butylcyclohexyl group would likely disfavor a carbocationic pathway and favor a concerted mechanism. The steric hindrance could also influence the stereochemical outcome of the addition.

Reduction: The reduction of alkynes can lead to alkanes, cis-alkenes, or trans-alkenes depending on the reagents used.

  • Catalytic Hydrogenation: Complete reduction to the corresponding alkane, 4-tert-Butyl-1-ethylcyclohexanol, would be expected with catalysts like platinum or palladium on carbon. The rate of hydrogenation can be influenced by steric hindrance around the triple bond, which can affect the adsorption of the alkyne onto the catalyst surface.[6] It is plausible that the bulky substituent on this compound would lead to a slower hydrogenation rate compared to a linear terminal alkyne.

  • Partial Reduction to Cis-Alkenes: The use of a poisoned catalyst, such as Lindlar's catalyst, allows for the stereoselective reduction to a cis-alkene. The steric bulk of the 4-tert-butylcyclohexyl group is unlikely to prevent this reaction but may influence the overall rate.

  • Dissolving Metal Reduction to Trans-Alkenes: The reduction of internal alkynes with sodium in liquid ammonia typically yields trans-alkenes.[7] However, for terminal alkynes like this compound, this reaction is often complicated by the deprotonation of the acidic terminal proton by the strong base (amide anion) formed in the reaction, which would prevent the reduction.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are general protocols for monitoring the kinetics of the discussed alkyne reactions.

1. General Protocol for Kinetic Analysis of Alkyne Hydration

  • Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and ports for sampling is used to maintain a constant temperature.

  • Reagents: The alkyne substrate (e.g., this compound), a suitable solvent (e.g., aqueous solution with a co-solvent if needed for solubility), and the acid catalyst (e.g., HClO₄ or H₂SO₄) are prepared at the desired concentrations.

  • Initiation: The reaction is typically initiated by adding the acid catalyst to the pre-thermostated solution of the alkyne.

  • Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture. The reaction in the aliquot is quenched (e.g., by neutralization with a base).

  • Analysis: The concentration of the reactant and/or product in the quenched aliquots is determined using an appropriate analytical technique such as:

    • Gas Chromatography (GC): Suitable for volatile compounds. An internal standard is used for accurate quantification.

    • High-Performance Liquid Chromatography (HPLC): Ideal for less volatile or thermally sensitive compounds.

    • UV-Vis Spectrophotometry: Can be used if the reactant or product has a distinct chromophore that changes absorbance during the reaction.

  • Data Analysis: The concentration data versus time is plotted to determine the reaction order and calculate the rate constant. For pseudo-first-order conditions (e.g., with a large excess of water), a plot of ln([Alkyne]) versus time will yield a straight line with a slope of -k.

2. Protocol for Monitoring Catalytic Hydrogenation

  • Reaction Setup: A high-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, temperature control, and stirring mechanism is used.

  • Reagents: The alkyne, a suitable solvent, and the hydrogenation catalyst (e.g., Pd/C or Lindlar's catalyst) are placed in the reactor.

  • Procedure: The reactor is sealed, purged with an inert gas (e.g., argon), and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously to ensure good mass transfer of hydrogen.

  • Monitoring: The reaction progress can be monitored by:

    • Hydrogen Uptake: Measuring the decrease in hydrogen pressure over time.

    • Sampling: Periodically taking samples from the reactor (if equipped for safe sampling under pressure) and analyzing them by GC or HPLC.

  • Data Analysis: The rate of reaction can be determined from the rate of hydrogen consumption or the change in reactant/product concentration over time.

Visualizations

Reaction Scheme for Hydration of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 This compound r2 H₂O p1 4-tert-Butyl-1-acetylcyclohexanol r1->p1 Hydration c1 H₂SO₄ (cat.) HgSO₄ (cat.)

Caption: Acid-catalyzed hydration of the alkyne to a ketone.

General Experimental Workflow for Kinetic Studies

G prep Reaction Preparation init Initiate Reaction (t=0) prep->init monitor Monitor Progress (Sampling) init->monitor monitor->monitor t = t₁, t₂, t₃... quench Quench Reaction monitor->quench analyze Analyze Samples (GC/HPLC) quench->analyze data Data Analysis (Rate Constant) analyze->data

Caption: A typical workflow for a chemical kinetics experiment.

Simplified Mechanism for Acid-Catalyzed Alkyne Hydration

G alkyne Alkyne protonation Protonation (Rate-Determining) alkyne->protonation vinyl_cation Vinyl Cation Intermediate protonation->vinyl_cation h2o_attack Nucleophilic Attack by H₂O vinyl_cation->h2o_attack enol Enol Intermediate h2o_attack->enol tautomerization Keto-Enol Tautomerization enol->tautomerization ketone Ketone Product tautomerization->ketone

Caption: Key steps in the acid-catalyzed hydration of an alkyne.

References

A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 4-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of stereochemistry, the subtle yet significant differences between cis and trans isomers can have profound effects on a molecule's physical, chemical, and biological properties. For researchers and professionals in drug development, the ability to unequivocally distinguish between such isomers is paramount. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 4-tert-butylcyclohexanol, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to create a clear and objective analysis.

The rigid chair conformation enforced by the bulky tert-butyl group in 4-tert-butylcyclohexanol provides an excellent model system for studying the distinct spectroscopic signatures of axial and equatorial substituents. In the cis isomer, the hydroxyl group occupies an axial position, while in the trans isomer, it resides in a more stable equatorial position. These conformational differences give rise to characteristic variations in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between the cis and trans isomers of 4-tert-butylcyclohexanol. The chemical shift (δ) and coupling constants (J) of the proton on the carbon bearing the hydroxyl group (H-1) are particularly diagnostic.

¹H NMR Spectral Data

IsomerChemical Shift (δ) of H-1 (ppm)Splitting Pattern of H-1Coupling Constants (J) of H-1 (Hz)
cis-4-tert-butylcyclohexanol ~4.04Quintet (or complex multiplet)Small (axial-equatorial and equatorial-equatorial couplings, ~3 Hz)
trans-4-tert-butylcyclohexanol ~3.52Triplet of tripletsLarge (axial-axial coupling, ~12 Hz) and small (axial-equatorial coupling, ~3 Hz)

The H-1 proton in the cis isomer is in an equatorial position and experiences smaller coupling constants with its neighboring axial and equatorial protons, resulting in a broader, less resolved multiplet, often appearing as a quintet.[1] Conversely, the axial H-1 proton in the trans isomer exhibits a large axial-axial coupling to the two adjacent axial protons and a smaller axial-equatorial coupling to the two adjacent equatorial protons, leading to a characteristic triplet of triplets.[1][2] The upfield shift of the H-1 proton in the trans isomer is also a key distinguishing feature.[1]

¹³C NMR Spectral Data

The carbon chemical shifts also reflect the different steric environments of the isomers.

IsomerC1 Chemical Shift (δ) (ppm)C4 Chemical Shift (δ) (ppm)
cis-4-tert-butylcyclohexanol ~65.6~48.4
trans-4-tert-butylcyclohexanol ~70.5~47.8

Infrared (IR) Spectroscopy: Vibrational Clues to Isomeric Identity

Infrared spectroscopy provides insights into the vibrational modes of the molecule, with the C-O stretching frequency being particularly sensitive to the orientation of the hydroxyl group.

IsomerC-O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Comments
cis-4-tert-butylcyclohexanol ~1050Broad, ~3300The axial C-O bond has a characteristic stretching frequency.
trans-4-tert-butylcyclohexanol ~1065Broad, ~3300The equatorial C-O bond has a slightly different stretching frequency compared to the axial bond.

While the broad O-H stretch is present in both isomers, the subtle difference in the C-O stretching frequency can be used for differentiation.

Mass Spectrometry (MS): Fragmentation Patterns as Fingerprints

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The fragmentation patterns of the cis and trans isomers can differ due to their different stereochemistry, particularly in the ease of water elimination.

IsomerMolecular Ion (M⁺) (m/z)Key Fragments (m/z)Relative Abundance of [M-H₂O]⁺
cis-4-tert-butylcyclohexanol 156141, 99, 81, 57Lower
trans-4-tert-butylcyclohexanol 156141, 99, 81, 57Higher

The trans isomer, with its equatorial hydroxyl group, has been reported to show a higher propensity for 1,4-elimination of water upon electron ionization, leading to a more abundant [M-H₂O]⁺ peak compared to the cis isomer.[3] The base peak in both isomers is typically observed at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-tert-butylcyclohexanol isomers. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 10-20 mg of the 4-tert-butylcyclohexanol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same sample. Typical parameters for a proton-decoupled ¹³C experiment include a spectral width of 200-220 ppm, a pulse width of 45-60 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind a few milligrams of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H and C-O stretching regions.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a GC, which separates the components before they enter the mass spectrometer. Direct infusion via a syringe pump can also be used for pure samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate ions.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the relative intensities of key fragments, such as the [M-H₂O]⁺ peak, between the two isomers.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis and trans isomers of 4-tert-butylcyclohexanol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Cis/Trans 4-tert-butylcyclohexanol NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Splitting Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (C-O, O-H stretch) IR->IR_Data MS_Data Fragmentation Patterns Relative Abundances MS->MS_Data Conclusion Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

References

Comparative Analysis of the Biological Activity of 4-tert-Butyl-1-ethynylcyclohexanol Analogs: A Scoping Review and Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the known biological activities of 4-tert-Butyl-1-ethynylcyclohexanol and its analogs. Initial comprehensive searches of scientific literature and patent databases reveal a notable scarcity of direct studies on this specific class of compounds. Therefore, this document summarizes the available data on structurally related molecules to infer potential therapeutic applications and provides a proposed framework for the systematic evaluation of this compound analogs.

Summary of Biological Activities of Structurally Related Compounds

While direct experimental data on this compound analogs is limited, studies on compounds sharing the 4-tert-butylcyclohexyl moiety suggest potential for diverse biological activities. The following table summarizes key findings for these related structures.

Compound ClassCore StructureBiological ActivityKey Findings
4-tert-Butylcyclohexanols 4-tert-ButylcyclohexanolTRPV1 AntagonistTrans-4-tert-butylcyclohexanol has been identified as a transient receptor potential vanilloid 1 (TRPV1) antagonist, suggesting applications in reducing skin irritation and pain.[1]
4-tert-Butylcyclohexanone Derivatives 4-tert-ButylcyclohexanoneAntibacterial, InsecticidalDerivatives have shown activity against various bacterial strains and insect species.
4-tert-Butylphenyl Analogs 4-tert-ButylphenylAnti-influenzaSpirothiazolidinone derivatives containing a 4-tert-butylphenyl group have been identified as inhibitors of influenza virus hemagglutinin-mediated membrane fusion.
tert-Butylphenol Derivatives 2,4-Di-tert-butylphenolRetinoid X Receptor (RXR) Agonist2,4-Di-tert-butylphenol has been shown to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors (RXRs).[2]
Ethynylcyclohexanol Derivatives 1-EthynylcyclohexanolAntiviral, CytotoxicBroader classes of cyclohexenyl nucleosides with an ethynyl group have shown some activity against Herpes Simplex Virus (HSV).[3] The parent compound, 1-ethynylcyclohexanol, is listed with toxic properties.[4]

Proposed Experimental Workflow for Comparative Analysis

For researchers interested in exploring the biological potential of novel this compound analogs, a systematic screening approach is recommended. The following workflow outlines a potential strategy for a comprehensive comparative analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_mechanistic Mechanistic Studies for Hits Synthesis Synthesis of Analogs (Varying R groups at C1) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT assay on various cell lines) Characterization->Cytotoxicity Primary_Screening Primary Activity Screens (Based on related compound data: Antiviral, Anticancer, Receptor Binding) Cytotoxicity->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Target_Identification Target Identification & Validation (e.g., Western Blot, qPCR, Binding Assays) Dose_Response->Target_Identification In_Vivo In Vivo Model Testing (If warranted) Target_Identification->In_Vivo RXR_Pathway Ligand RXR Agonist (e.g., Hypothetical Analog) RXR Retinoid X Receptor (RXR) Ligand->RXR binds to Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, VDR, PPAR) Partner->Heterodimer DNA Retinoid X Response Element (RXRE) in DNA Heterodimer->DNA binds to Transcription Modulation of Gene Transcription DNA->Transcription regulates Cellular_Response Cellular Response (Differentiation, Proliferation, Apoptosis) Transcription->Cellular_Response leads to

References

Safety Operating Guide

Proper Disposal of 4-tert-Butyl-1-ethynylcyclohexanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 4-tert-Butyl-1-ethynylcyclohexanol, a non-halogenated organic solid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Chemical and Physical Properties

A summary of the key identifiers for this compound is provided in the table below. Understanding these properties is the first step in safe handling and disposal.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₂₀O[1][2]
Molecular Weight 180.29 g/mol [1][2]
CAS Number 20325-03-5[1][2]
Appearance Solid
Classification Non-halogenated Organic Solid[3]

Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[4][5][6][7] The following step-by-step protocol outlines the recommended procedure for its disposal.

1. Waste Identification and Classification:

  • Identify the waste as this compound.

  • Classify it as a non-halogenated organic solid waste.[3] It is crucial to not mix this with halogenated waste streams, as the disposal costs for halogenated waste are significantly higher.[8]

2. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

3. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.[11][12]

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[11]

  • The label should clearly state "Hazardous Waste" and "Non-Halogenated Organic Solids," and list this compound as a constituent.[11][12]

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[12]

  • The storage area should be cool, dry, and well-ventilated.[13][14]

  • Ensure the container is kept closed except when adding waste.[8][11]

5. Disposal Request and Pickup:

  • Once the container is nearly full (leaving some headspace to avoid overfilling), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][14]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[8] Improper disposal can lead to environmental contamination and legal penalties.[15]

6. Emergency Procedures:

  • In case of a spill, contain the material using an inert absorbent.[12]

  • Avoid creating dust.[14]

  • Sweep up the spilled material and place it in a labeled hazardous waste container.[13]

  • Notify your EHS department immediately.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Handling & Collection cluster_2 Storage & Disposal start Start: Generation of This compound Waste identify Identify Waste: - Chemical Name - Solid Form start->identify classify Classify Waste: Non-Halogenated Organic Solid identify->classify ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat classify->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container: - 'Hazardous Waste' - 'Non-Halogenated Organic Solid' - Chemical Name collect->label_container store Store in Satellite Accumulation Area label_container->store check_full Container Full? store->check_full check_full->store No request_pickup Request Waste Pickup from EHS/Licensed Contractor check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet.

References

Personal protective equipment for handling 4-tert-Butyl-1-ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-tert-Butyl-1-ethynylcyclohexanol (CAS No: 20325-03-5).[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar compounds and general laboratory safety protocols to ensure user safety.

Hazard Analysis and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[5][6]To protect against potential splashes of the chemical, which may cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[3]
Body Protection A lab coat or chemical-resistant apron.[7]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any potential dusts or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental protection.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_ppe Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_solid Solid Waste cleanup_wash->dispose_solid dispose_liquid Liquid Waste dispose_solid->dispose_liquid dispose_sharps Contaminated Sharps dispose_liquid->dispose_sharps

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol

  • Preparation:

    • Always work in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as outlined in the table above.

  • Handling the Solid Compound:

    • Carefully weigh the required amount of the solid chemical, avoiding the creation of dust.

    • If the compound is in powdered form, handle it with care to prevent it from becoming airborne.

  • Dissolving the Compound:

    • When dissolving the solid, slowly add it to the solvent to avoid splashing.

    • Use appropriate glassware and ensure it is free from contaminants.

  • Post-Handling and Cleanup:

    • After handling, wash hands thoroughly with soap and water.[3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of gloves and any other disposable PPE in the designated waste container.[3]

Disposal Plan

  • Chemical Waste: Dispose of unused chemical and solutions in a designated, labeled hazardous waste container. Do not mix with other waste streams.[3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for accurate classification and disposal.[4]

  • Contaminated Materials: Any materials such as gloves, absorbent pads, or disposable labware that come into contact with this compound should be disposed of as hazardous waste.[3]

  • Containers: Handle uncleaned, empty containers as you would the product itself.[3]

Chemical and Physical Properties

The following table summarizes the known properties of this compound.

PropertyValue
Molecular Formula C₁₂H₂₀O[1][2]
Molecular Weight 180.29 g/mol [1][2]
CAS Number 20325-03-5[1][2]
Appearance White powder[8] (for the related compound 4-tert-Butylcyclohexanol)

Logical Relationship of Safety Measures

G cluster_assessment Hazard Identification cluster_control Control Measures cluster_ppe PPE Details H1 Eye Irritant C1 Engineering Controls (Fume Hood) H1->C1 C2 Administrative Controls (SOPs, Training) H1->C2 C3 Personal Protective Equipment H1->C3 H2 Potential Reactivity H2->C1 H2->C2 H2->C3 P1 Goggles & Face Shield C3->P1 P2 Resistant Gloves C3->P2 P3 Lab Coat C3->P3

Caption: Hierarchy of controls for managing chemical hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.